Akt Inhibitor V, Triciribine
Description
Historical Context of Triciribine Development
The development of Triciribine spans several decades, characterized by periods of intense research, clinical evaluation, and subsequent re-discovery based on new mechanistic insights.
Triciribine was first synthesized in 1971 by Townsend wikipedia.orgnih.govnih.gov. Initial biological evaluations quickly revealed its anti-cancer properties, demonstrating excellent activity against the murine leukemia cell line L1210 nih.gov. To improve its solubility for clinical application, a phosphate (B84403) ester of the drug, known as triciribine phosphate (TCN-P), was developed and advanced into clinical trials in the 1980s wikipedia.orgnih.govgoogle.com.
However, these early clinical trials yielded limited success. A Phase I study in 1984 involving 33 advanced cancer patients indicated only one patient's cancer improving wikipedia.org. Similarly, a Phase II trial in 1993 for cervical cancer patients reported only two responders out of 21 evaluable patients wikipedia.org. Consequently, Triciribine was largely considered a failed cancer drug and was precluded from further Phase II clinical trials in the early 1990s due to its mild efficacy nih.gov.
Table 1: Summary of Early Clinical Trial Outcomes for Triciribine Phosphate (TCN-P)
| Trial Phase | Year | Cancer Type | Number of Patients | Key Outcome | Citation |
| Phase I | 1984 | Advanced Cancer | 33 | 1 patient's cancer improved | wikipedia.org |
| Phase II | 1993 | Cervical Cancer | 21 | 2 responders | wikipedia.org |
Triciribine experienced a significant re-emergence in the early 2000s following the discovery that it could be effective against tumors exhibiting hyperactivated Akt wikipedia.orgncats.io. This pivotal redefinition was largely driven by the work of Said Sebti at the H. Lee Moffitt Cancer Center & Research Institute and Jin Cheng at the University of South Florida wikipedia.org.
By 2010, important aspects of Triciribine's mechanism of action were elucidated. It was discovered that Triciribine, also known as Akt Inhibitor V or API-2, functions by binding to the pleckstrin homology (PH) domain of Akt wikipedia.orgnih.govresearchgate.net. This binding prevents Akt's recruitment to the plasma membrane, thereby blocking its subsequent phosphorylation and activation wikipedia.orgresearchgate.net. This mechanism is distinct from inhibiting Akt kinase activity directly or affecting upstream activators like PI3K or PDK1 wikipedia.orgnih.govncats.ioncats.ioapexbt.com. This understanding revitalized interest in Triciribine, leading to its renewed consideration in various cancers, particularly those with dysregulated Akt pathways wikipedia.orgnih.govncats.ioresearchgate.netashpublications.orgnih.gov.
Overview of Triciribine's Significance in Biomedical Research
Triciribine's significance in biomedical research stems from its structural characteristics as a nucleoside analog and its broad spectrum of biological activities.
Triciribine is characterized as a cell-permeable, unnatural nucleoside wikipedia.orgncats.io. Structurally, it is a nucleoside analog in which the nucleobase portion is a 1,4,5,6,8-pentaazaacenaphthylene ring system, substituted with an amino group at position 3 and a methyl group at position 5, and linked to a beta-D-ribofuranosyl moiety via an N(1)-glycosidic bond researchgate.netnih.govdrugbank.com.
Crucially, for its biological activity, Triciribine is phosphorylated intracellularly to its 5'-monophosphate form (TCN-P) ncats.ionih.govnih.govasm.org. This phosphorylation step is mediated by adenosine (B11128) kinase and is considered necessary for its inhibitory effects ncats.ionih.govnih.gov. The active TCN-P then interferes with the Akt signaling pathway by preventing Akt's membrane translocation and subsequent activation wikipedia.orgresearchgate.net. This interference leads to the inhibition of cell growth and the induction of apoptosis, particularly in cancer cells that exhibit aberrant Akt activation ontosight.aincats.ioapexbt.comashpublications.org.
While primarily recognized for its role as an Akt inhibitor in oncology, Triciribine exhibits broader biological activities. Its inhibitory effects extend beyond cancer cells, influencing other biological systems.
Triciribine has demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2) ncats.ioncats.ioapexbt.comnih.govasm.orgguidetopharmacology.org. This activity includes efficacy against multidrug-resistant HIV-1 strains nih.govasm.org. Its mechanism of action against HIV-1 is unique, as it does not involve the direct inhibition of enzymes crucial for viral replication, such as reverse transcriptase, integrase, RNase H, or protease nih.gov. Instead, its antiviral effects also require its phosphorylation to TCN-P nih.govasm.org.
Beyond its established anti-cancer and anti-HIV activities, recent research suggests potential for Triciribine in other therapeutic areas. Through its Akt inhibition activity, Triciribine has been demonstrated to have potential for treating lung injuries, including those associated with COVID-19 infections nih.gov. This highlights its diverse pharmacological profile and its potential utility in conditions where Akt pathway dysregulation plays a role.
Table 2: Triciribine's Inhibitory Activities
| Target | IC50 Value (nM) | Citation |
| Akt | 130 | apexbt.com |
| Human Immunodeficiency Virus Type 1 (HIV-1) | 20 | apexbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O4/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(22)8(21)6(3-20)23-13/h2,4,6,8-9,13,20-22H,3H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGVTUZUJGHKPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)CO)O)O)C(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860527 | |
| Record name | 5-Methyl-1-pentofuranosyl-1,5-dihydro-1,4,5,6,8-pentaazaacenaphthylen-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20860527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35943-35-2 | |
| Record name | Triciribine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Molecular Mechanisms of Triciribine Action
Inhibition of Protein Kinase B (Akt) Signaling Pathway
Selectivity Profile Against Other Kinases and Signaling Pathways
Absence of Inhibition of Phosphoinositide 3-kinase (PI3K) and Phosphoinositide-Dependent Kinase 1 (PDK1)
A key characteristic of Triciribine's mechanism is its highly selective action on Akt, without directly inhibiting upstream activators such as Phosphoinositide 3-kinase (PI3K) or Phosphoinositide-Dependent Kinase 1 (PDK1) wikipedia.orgresearchgate.netnih.govscribd.comselleckchem.com. While PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to recruit Akt to the plasma membrane, and PDK1 phosphorylates Akt at Thr308 for activation, Triciribine's active metabolite, TCN-P, intervenes by binding directly to the PH domain of Akt wikipedia.orgnih.govresearchgate.netnih.gov. This binding prevents Akt from translocating to the plasma membrane, thereby inhibiting its phosphorylation at both Thr308 and Ser473, even though PDK1 and mTORC2 (which phosphorylates Ser473) are not directly inhibited by TCN-P in vitro nih.govresearchgate.net.
Discrimination from Protein Kinase C (PKC), Protein Kinase A (PKA), Serum- and Glucocorticoid-Inducible Kinase (SGK), p38 Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), and c-Jun N-terminal Kinase (JNK) Pathways
Triciribine demonstrates remarkable selectivity for Akt, exhibiting little to no inhibitory effect on other major cellular signaling pathways. Research findings consistently indicate that Triciribine does not inhibit the activation of Protein Kinase C (PKC), Protein Kinase A (PKA), Serum- and Glucocorticoid-Inducible Kinase (SGK), p38 Mitogen-Activated Protein Kinase (MAPK), Signal Transducer and Activator of Transcription 3 (STAT3), Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), or c-Jun N-terminal Kinase (JNK) wikipedia.orgscribd.comselleckchem.comunibo.it. This high specificity for Akt highlights its potential as a targeted therapeutic agent, minimizing off-target effects on other crucial kinase pathways.
Table 1: Selectivity Profile of Triciribine
| Kinase/Pathway | Direct Inhibition by Triciribine | Reference |
| Akt | Yes (phosphorylation/activation) | wikipedia.orgresearchgate.netnih.govscribd.comselleckchem.comscbt.com |
| PI3K | No | wikipedia.orgnih.govscribd.comselleckchem.com |
| PDK1 | No | wikipedia.orgnih.govscribd.comselleckchem.com |
| PKC | No | wikipedia.orgscribd.comselleckchem.comunibo.it |
| PKA | No | wikipedia.orgscribd.comselleckchem.comunibo.it |
| SGK | No | wikipedia.orgscribd.comselleckchem.comunibo.it |
| p38 MAPK | No | wikipedia.orgscribd.comselleckchem.comunibo.it |
| STAT3 | No | wikipedia.orgscribd.comselleckchem.comunibo.it |
| ERK1/2 | No | wikipedia.orgscribd.comselleckchem.comunibo.it |
| JNK | No | wikipedia.orgscribd.comselleckchem.comunibo.it |
Effects on Downstream Signaling Cascades of Akt
The inhibition of Akt phosphorylation by Triciribine leads to significant effects on the downstream signaling cascades regulated by Akt.
Modulation of Mammalian Target of Rapamycin Complex 1 (mTORC1) Pathway
Akt is a critical upstream activator of the Mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, which is a master regulator of protein synthesis, cell growth, and survival nih.govmdpi.comascopubs.org. By inhibiting Akt phosphorylation and activation, Triciribine effectively modulates the mTORC1 pathway selleckchem.comnih.govnih.gov. This occurs because Akt normally activates mTOR directly by phosphorylation or indirectly by phosphorylating and inactivating the TSC2 protein, which in turn maintains the GTPase Rheb in its active GTP-bound state, leading to increased mTOR activation nih.govmdpi.com. Therefore, Triciribine's inhibition of Akt leads to a reduction in mTORC1 activity.
Impact on p70 Ribosomal Protein S6 Kinase
A direct consequence of mTORC1 pathway modulation is the impact on p70 Ribosomal Protein S6 Kinase (p70S6K, also known as S6K1). p70S6K is a key downstream effector of mTORC1, and its phosphorylation by mTORC1 leads to increased protein synthesis and cell proliferation nih.govwikipedia.orgnovusbio.comnovusbio.com. Triciribine has been shown to inhibit the phosphorylation of p70S6K, often to basal levels, further demonstrating its effectiveness in disrupting Akt-mediated downstream signaling that promotes cell growth selleckchem.comnih.gov.
Table 2: Downstream Effects of Triciribine on Akt Signaling
| Downstream Target/Pathway | Effect of Triciribine | Reference |
| Akt Phosphorylation (Thr308, Ser473) | Inhibited | selleckchem.comscbt.com |
| mTORC1 Pathway | Modulated/Reduced Activity | nih.govselleckchem.commdpi.comascopubs.orgnih.govnih.gov |
| p70 Ribosomal Protein S6 Kinase (p70S6K) Phosphorylation | Inhibited | selleckchem.comnih.gov |
Influence on Cellular Proliferation and Cell Cycle Progression
Triciribine's inhibitory action on Akt signaling significantly impacts fundamental cellular processes, including proliferation and cell cycle progression. It is known to induce growth inhibition and apoptosis in cancer cells with aberrant Akt activity nih.govscribd.comselleckchem.com.
Induction of G0/G1 Phase Arrest
A notable effect of Triciribine is its ability to induce cell cycle arrest, specifically at the G0/G1 phase nih.govresearchgate.netresearchgate.netjejunu.ac.kr. Studies have demonstrated a dose-dependent increase in the proportion of cells in the G0/G1 phase, accompanied by a proportional decrease in cells in the S- and G2/M-phases researchgate.netresearchgate.net. This arrest is mediated by the modulation of cell cycle regulatory proteins. Triciribine treatment leads to the down-regulation of key cyclins and cyclin-dependent kinases (CDKs), such as Cyclin E, Cyclin-dependent kinase 2 (CDK2), and Cyclin-dependent kinase 4 (CDK4), which are crucial for progression through the G1/S transition researchgate.net. Concurrently, Triciribine up-regulates the expression of cyclin-dependent kinase inhibitors (CKIs) like p21, p27, and p16, which act to inhibit G0/S-phase transition, thereby reinforcing the G0/G1 arrest researchgate.net.
Table 3: Triciribine's Impact on Cell Cycle Regulators
| Cell Cycle Regulator | Effect of Triciribine | Phase Affected | Reference |
| Cyclin E | Down-regulated | G1/S Transition | researchgate.net |
| CDK2 | Down-regulated | G1/S Transition | researchgate.net |
| CDK4 | Down-regulated | G0/S Transition | researchgate.net |
| p21 | Up-regulated | G0/S Transition | researchgate.net |
| p27 | Up-regulated | G0/S Transition | researchgate.net |
| p16 | Up-regulated | G0/S Transition | researchgate.net |
Inhibition of Cell Growth in Overexpressing Akt Cells
The suppression of Akt phosphorylation and kinase activity by Triciribine translates into a significant inhibition of cell growth in various cancer cell lines. nih.govuni.lu This effect is particularly pronounced in tumor cells that exhibit constitutively active Akt, as their survival often depends on this pathway. uni.lunih.gov
Research findings demonstrate Triciribine's efficacy in inhibiting the proliferation of diverse malignant cell types. For instance, Triciribine (at concentrations ranging from 1-10 µM) inhibited cell growth in Nf1 and Trp53 mutant astrocytoma cells. uni.lu It also significantly reduced tumor cell growth in human prostate cancer cell line PC-3, as well as ovarian cancer cell lines OVCAR3 and OVCAR8, and pancreatic cancer cell line PANC1. uni.lunih.gov In gastroenteropancreatic neuroendocrine tumor (GEP-NET) cell lines, such as insulinoma (CM) and gut neuroendocrine tumor cells (STC-1), Triciribine treatment led to a substantial reduction in cell growth, by 59% and 65% respectively. wikipedia.orgmetabolomicsworkbench.org
The concentration-dependent inhibition of cell growth by Triciribine has been quantified in various studies. For example, in KR158 cells, Triciribine exhibited maximum growth inhibition around 1-10 µM and inhibited the phosphorylation of Akt and its downstream target p70S6K to basal levels at 100 µM, with an IC50 of 130 nM for Akt. mpg.denih.gov While effective against many tumor lines, Triciribine showed less inhibitory efficiency against primary astrocytes (GI50 of 13.6 mM) and the highly PTEN-expressing carcinoid cell line BON did not respond even at higher doses. nih.govwikipedia.orgmetabolomicsworkbench.org
Table 1: Triciribine's Inhibition of Akt Phosphorylation and Cell Growth in Various Cell Lines
| Cell Line/Target | Effect | Concentration/Value | Reference |
| Akt (PC-3 cells) | Inhibition of phosphorylation (Thr308 & Ser473) and activity | 10 µM, IC50 = 130 nM | mpg.deuni.lunih.gov |
| Nf1 and Trp53 mutant astrocytoma cells | Cell growth inhibition | 1-10 µM | uni.lu |
| WHO II K1861-10 astrocytoma line | Incomplete growth inhibition (69% max) | GI50 = 1.7 µM | mpg.deuni.lu |
| KR158, KR130, SF295 tumor lines | Greater growth inhibition | GI50 = 0.4–1.1 µM | uni.lu |
| Insulinoma (CM) cells | Reduced tumor cell growth | 59% reduction | wikipedia.orgmetabolomicsworkbench.org |
| Gut neuroendocrine tumor (STC-1) cells | Reduced tumor cell growth | 65% reduction | wikipedia.orgmetabolomicsworkbench.org |
| OVCAR3, OVCAR8, PANC1 tumor growth | Inhibition | Not specified | uni.lu |
Induction of Programmed Cell Death Pathways
Triciribine's ability to inhibit Akt, a key survival pathway, leads to the induction of programmed cell death in malignant cells. nih.gov
Triciribine suppresses Akt phosphorylation and activity, which in turn can induce apoptosis (programmed cell death) in cancer cells. nih.govuni.luwikipedia.org This pro-apoptotic effect has been observed in various cancer cell types. For instance, in GEP-NET cells, treatment with 20 µmol/L Triciribine increased the amount of apoptotic cells approximately three-fold. wikipedia.orgmassbank.eu The anti-neoplastic effects of Triciribine in these cells are at least partially attributed to the induction of apoptosis, supported by changes in the expression patterns of pro-apoptotic and anti-apoptotic genes. wikipedia.orgmassbank.eu Specifically, studies have shown upregulation of apoptosis-inducing genes such as APAF1 and BAX, and downregulation of the anti-apoptotic gene BIRC5 (survivin). wikipedia.orgmassbank.eu
Beyond direct apoptosis induction, Triciribine has been shown to sensitize cancer cells to other apoptosis-inducing agents. In human prostate cancer cell line PC-3, Triciribine enhanced sensitivity to apoptosis induced by TRAIL (TNF-related apoptosis-inducing ligand) and anti-CD95 (Fas receptor). nih.govnih.govatamanchemicals.comnih.gov This sensitization was found to be essentially dependent on the phosphorylation status of Akt. nih.gov For example, PC-3 cells, which display constitutively active Akt, were sensitized to death receptor-induced apoptosis. nih.gov
Co-treatment with Triciribine and TRAIL or anti-CD95 led to increased caspase activity and enhanced PARP (poly-ADP ribose polymerase) cleavage, both of which are hallmarks of apoptosis. nih.gov This synergistic effect suggests that combining Akt inhibition with death receptor agonists could be a promising therapeutic approach, particularly for cancers that are resistant to conventional DNA-damaging chemotherapeutics. nih.govnih.gov
Inhibition of DNA Synthesis Pathways
Triciribine was initially identified as a DNA synthesis inhibitor, and further studies have elucidated its mechanisms in disrupting DNA replication. mpg.denih.govnih.gov
Triciribine, particularly its phosphorylated form, Triciribine phosphate (B84403) (TCN-P), inhibits de novo purine (B94841) nucleotide synthesis. wikipedia.orgfishersci.cawikipedia.orgfishersci.ca This inhibition occurs through the targeting of key enzymes in the pathway. TCN-P acts as an analog of purine nucleotides and inhibits amidophosphoribosyltransferase, which catalyzes the first committed step of de novo purine biosynthesis. wikipedia.orgwikipedia.org
Furthermore, TCN-P inhibits Inosine Monophosphate Dehydrogenase (IMPDH), the first committed and rate-limiting step in guanosine (B1672433) nucleotide synthesis, which converts Inosine Monophosphate (IMP) to Xanthosine Monophosphate (XMP). wikipedia.orgfishersci.cawikipedia.orgamericanelements.com Studies have shown that TCN-P competitively inhibits IMPDH with IMP, with 66% inhibition observed at 1.2 mM TCN-P and 8 µM IMP. wikipedia.org The degree of inhibition of amidophosphoribosyltransferase and IMPDH by TCN-P is sufficient to account for the observed effects on purine nucleotide biosynthesis in intact cells treated with Triciribine. wikipedia.org It is important to note that TCN-P does not affect ligase activity. wikipedia.orgfishersci.cawikipedia.org
Studies on the inhibition of DNA synthesis by Triciribine in L1210 cells have revealed a dual mechanism with concentration-dependent effects. nih.gov
At lower concentrations (e.g., 0.1 µM), Triciribine inhibits the initiation of new replicons and potentially Okazaki fragments. nih.gov This was evidenced by a slower rate of alkaline elution of [3H]DNA from cells pretreated with Triciribine, indicating an increased average size of actively replicating DNA strands. nih.gov
While the precise mechanisms remain under investigation, the effects of Triciribine on the incorporation of [3H]thymidine into Okazaki fragments and higher molecular weight DNA suggest the possibilities of inhibition of Okazaki fragment initiation and/or DNA polymerase delta (Pol δ). sarchemlabs.comnih.gov It has been demonstrated that Triciribine's inhibition of DNA synthesis does not involve DNA strand breakage or cross-linking, inhibition of polyamine biosynthesis, or direct inhibition of DNA polymerase alpha, DNA primase, or ligation of Okazaki fragments. nih.gov
Table 2: Key Enzymes and Pathways Affected by Triciribine
| Pathway/Enzyme | Effect of Triciribine/TCN-P | Specificity/Mechanism | Reference |
| Akt (Protein kinase B) | Inhibits phosphorylation (Thr308 & Ser473) and activity | Selective for Akt1, Akt2, Akt3; binds to PH domain, blocking membrane recruitment. | nih.govmpg.deuni.lunih.govwikipedia.orgnih.govnih.gov |
| Amidophosphoribosyltransferase | Inhibits (by TCN-P) | Allosteric mechanism; acts as purine nucleotide analog. | wikipedia.orgwikipedia.org |
| Inosine Monophosphate Dehydrogenase (IMPDH) | Inhibits (by TCN-P) | Competitive with IMP; first committed step in guanosine nucleotide synthesis. | wikipedia.orgfishersci.cawikipedia.org |
| DNA Replication (Replicon Initiation) | Inhibits (at 0.1 µM) | Possibly involves inhibition of Okazaki fragment initiation. | nih.gov |
| DNA Replication (Chain Elongation) | Inhibits (at 1 µM) | Possible inhibition of DNA Polymerase Delta. | nih.gov |
Modulation of Angiotensin-Converting Enzyme 2 (ACE2) Expression
Angiotensin-Converting Enzyme 2 (ACE2) serves as the primary host cell receptor for the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of Coronavirus Disease 2019 (COVID-19). The binding of the viral spike protein to ACE2 facilitates cellular entry nih.govx-mol.netmdpi.comyuntsg.com. Studies have demonstrated that inflammatory stimuli, such as High Mobility Group Box 1 (HMGB1), and conditions like hyperglycemia, lead to an elevated expression of ACE2 in human bronchial (H441) and lung alveolar (A549) epithelial cells nih.govx-mol.net. Importantly, treatment with triciribine has been shown to blunt this increase in ACE2 expression nih.govx-mol.net.
Akt-Independent Effects on ACE2 in Human Lung Epithelial Cells
Triciribine is recognized as a small molecule inhibitor of Akt, a serine-threonine kinase involved in cell growth, survival, and proliferation, by suppressing the phosphorylation level and kinase activity of all Akt isoforms nih.govresearchgate.netresearchgate.net. Despite its known role as an Akt inhibitor, the effect of triciribine on ACE2 expression appears to be independent of Akt activity modulation nih.govx-mol.netresearchgate.net.
Research conducted on human lung epithelial cells, specifically human bronchial (H441) and lung alveolar (A549) epithelial cells, revealed that triciribine treatment resulted in the downregulation of both messenger RNA (mRNA) and protein levels of ACE2 in A549 cells nih.govx-mol.netresearchgate.net. While HMGB1 treatment significantly increased ACE2 protein expression in A549 cells, co-treatment with 10 µM triciribine (TCBN) significantly inhibited this HMGB1-induced increase in ACE2 protein expression compared to HMGB1-treated cells and vehicle controls nih.gov. Interestingly, although HMGB1 treatment did not elevate the levels of phosphorylated (activated) Akt, triciribine treatment significantly suppressed phosphorylated Akt in the HMGB1-treated group, reinforcing the observation that its impact on ACE2 is not primarily mediated by Akt activity nih.gov.
The following table summarizes key findings regarding triciribine's effects on ACE2 expression:
| Cell Line(s) | Stimulus | Effect on ACE2 Expression | Triciribine Treatment (TCBN) | Effect of TCBN on ACE2 Expression | Akt Activity Modulation by TCBN | Citation |
| H441, A549 | HMGB1, Hyperglycemia | Elevated mRNA and protein levels | 10 µM TCBN | Blunted/Suppressed | Suppressed phosphorylated Akt (Akt-independent effect on ACE2) | nih.govx-mol.net |
| A549 | None | Baseline | TCBN | Downregulated mRNA and protein levels | - | nih.govx-mol.net |
Implications for Viral Entry Mechanisms
The observed downregulation of ACE2 expression by triciribine carries significant implications for viral entry mechanisms, particularly for SARS-CoV-2. Since SARS-CoV-2 relies on ACE2 to gain cellular entry, the suppression of ACE2 levels by triciribine could potentially restrict the virus's ability to infect host cells nih.govx-mol.netmdpi.comyuntsg.com.
It is important to note that while SARS-CoV-2 invasion also requires the priming of the spike protein, reportedly facilitated by transmembrane serine protease-2 (TMPRSS2), studies indicate that triciribine suppresses ACE2 expression but not TMPRSS2 expression in lung epithelial cells nih.govmdpi.com.
Furthermore, recent research has identified the Low-Density Lipoprotein Receptor (LDLR) as a novel host factor for the SARS-CoV-2 Spike (S2S) protein, demonstrating a strong interaction between LDLR and ACE2 in several human cell lines researchgate.net. Overexpression of LDLR in human cells increased the uptake of SARS-CoV-2 pseudoviruses researchgate.net. Notably, both triciribine (TCBN) and its nano-formulation (NanoTriciribine; NTCN) were found to reduce the cell surface expression of both LDLR and ACE2. Specifically, 1 µM TCBN reduced ACE2 expression by 32% and LDLR by 7.2%, while 1 µM NTCN reduced ACE2 expression by 44.7% and LDLR by 15.6% researchgate.net. This reduction in receptor expression by triciribine and nano-triciribine subsequently led to a significant reduction in S2S viral entry, confirming a role for LDLR in S2S infection and suggesting triciribine's potential in restricting SARS-CoV-2 infection researchgate.net.
The findings suggest the potential utility of triciribine in the therapeutic management of conditions where ACE2 expression plays a critical role, including in the context of viral infections that utilize this receptor for cellular entry nih.govx-mol.net.
Preclinical Investigations of Triciribine
In Vitro Efficacy Studies in Cancer Cell Lines
Solid Tumors
Ovarian Cancer
Preclinical studies have demonstrated the efficacy of triciribine (also known as API-2) in ovarian cancer models, primarily through its selective inhibition of Akt activation nih.gov. In a mouse model of ovarian endometrioid adenocarcinoma, API-2 significantly inhibited tumor growth over four weeks, as measured by tumor volume nih.gov. Furthermore, triciribine has shown the ability to overcome cisplatin (B142131) resistance in ovarian cancer cells. For instance, in A2780 ovarian cancer cells, which exhibit increased survival due to PTEN siRNA treatment, triciribine was able to partially alleviate this effect, highlighting its involvement in the miR-93/PTEN/Akt signaling pathway that contributes to cisplatin resistance karger.com.
In in vivo nude mouse models, triciribine has been shown to inhibit tumor growth in ovarian cancer cell lines that overexpress Akt. Specifically, it reduced tumor growth of OVCAR3, OVCAR8, and PANC1 cells by 90%, 88%, and 80%, respectively selleckchem.com. Conversely, triciribine exhibited minimal effect on the growth of OVCAR5 and COLO357 cells selleckchem.com.
Table 1: Effect of Triciribine on Ovarian Cancer Cell Growth in Nude Mice
| Cell Line (Akt Status) | Tumor Growth Inhibition (%) | Citation |
| OVCAR3 (Akt overexpressing) | 90% | selleckchem.com |
| OVCAR8 (Akt overexpressing) | 88% | selleckchem.com |
| PANC1 (Akt overexpressing) | 80% | selleckchem.com |
| OVCAR5 | Little effect | selleckchem.com |
| COLO357 | Little effect | selleckchem.com |
Endometrial Carcinoma
The PI3K/Akt/mTOR pathway is frequently activated in endometrial cancers and is linked to tumor progression and resistance to therapies iiarjournals.orgiiarjournals.org. Triciribine, as a selective small molecule inhibitor of all three Akt isoforms, has been investigated for its effects on endometrial carcinoma cells iiarjournals.orgiiarjournals.org. Studies have verified the sensitivity of various endometrial cancer cell lines to triciribine iiarjournals.org.
However, the development of acquired resistance to triciribine has been observed. Research has led to the establishment of triciribine-resistant cell lines from highly sensitive HEC-151 endometrial cancer cells iiarjournals.orgresearchgate.net. The mechanism underlying this acquired resistance is attributed to the increased expression of ATP-binding cassette (ABC) transporters, specifically ABCB1, ABCC1, and ABCC4 iiarjournals.orgresearchgate.netlarvol.com. In resistant HEC-151 cells, the expression levels of ABCB1 were 1.4 times higher, ABCC1 was 11.4 times higher, and ABCC4 was 4.5 times higher compared to parental cells researchgate.net. This suggests that increased drug efflux mediated by these transporters contributes to triciribine resistance in endometrial cancer cells iiarjournals.org.
Table 2: Increased ABC Transporter Expression in Triciribine-Resistant HEC-151 Cells
| ABC Transporter | Fold Increase in Expression (Resistant vs. Parental) | Citation |
| ABCB1 | 1.4 ± 0.10 | researchgate.net |
| ABCC1 | 11.4 ± 0.22 | researchgate.net |
| ABCC4 | 4.5 ± 0.42 | researchgate.net |
Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs)
Up-regulation of PI3K-Akt signaling is a significant factor in the growth of gastroenteropancreatic neuroendocrine tumors (GEP-NETs) scispace.comnih.govthno.org. Triciribine has been evaluated for its potency in inhibiting the growth of distinct neuroendocrine gastrointestinal tumor cell lines scispace.com.
Treatment of insulinoma (CM) cells with triciribine significantly reduced tumor cell growth by 59% scispace.comnih.govebi.ac.uk. This effect is linked to triciribine's ability to inhibit the phosphorylation of Akt at serine 473 and to dose-dependently decrease levels of p-Akt scispace.com. Furthermore, triciribine treatment led to a down-regulation of the cell cycle regulator cyclin D1 and the E2F transcription factor 1 (E2F1) scispace.com. It also up-regulated apoptosis-inducing genes such as APAF1 and BAX, while down-regulating the anti-apoptotic gene BIRC5 (survivin) scispace.com.
In gut neuroendocrine tumor cells (STC-1), triciribine treatment resulted in a significant reduction in tumor cell growth by 65% scispace.comnih.govebi.ac.uk. Similar to insulinoma cells, triciribine inhibited Akt phosphorylation and cyclin D1 in STC-1 cells scispace.com. The response of GEP-NET cells to triciribine can be influenced by the expression of PTEN (Phosphatase and Tensin Homolog), a key inhibitor of Akt scispace.comthno.org. For instance, the highly PTEN-expressing carcinoid cell line BON did not respond to triciribine, even at higher doses, showing only a meager inhibition of about 18% at 75 µmol/l after 48 hours, which further decreased to 7% after 96 hours scispace.com.
Table 3: Triciribine's Effect on GEP-NET Cell Growth
| Cell Line | Tumor Type | Growth Inhibition (%) | Response to Triciribine | Citation |
| CM | Insulinoma | 59% | Significant reduction | scispace.comnih.govebi.ac.uk |
| STC-1 | Gut Neuroendocrine | 65% | Significant reduction | scispace.comnih.govebi.ac.uk |
| BON | Carcinoid (high PTEN) | <18% (at high doses) | No significant response | scispace.comnih.govebi.ac.uk |
Hepatocellular Carcinoma
Triciribine has also been investigated in hepatocellular carcinoma (HCC) models. It has been reported to be efficient against HCC at the preclinical level, particularly in combination therapies nih.govlarvol.com. When co-treated with PPARγ agonists, the Akt inhibitor triciribine strongly sensitized HCC cells to apoptosis and inhibited their cancer stem cell-like phenotype plos.org. This suggests a synergistic effect in inhibiting HCC progression and stem cell characteristics plos.org. However, it is important to note that while triciribine is a specific inhibitor of Akt activation, some studies indicate it may not directly abolish mTOR phosphorylation or block EGF-induced HDAC2 expression in certain HCC cell lines (e.g., Hep3B cells), suggesting that EGF-stimulated HDAC2 expression in HCC cells is directly regulated by PI3K/mTOR signaling rather than solely through Akt inhibition in this specific context aacrjournals.org.
In Vivo Efficacy Studies in Preclinical Models
Preclinical in vivo evaluations have consistently confirmed the anti-neoplastic potency of triciribine. In the chick chorioallantoic membrane assay, triciribine markedly inhibited GEP-NET tumor growth by over 50% compared to untreated control tumors scispace.comnih.govebi.ac.uk.
Beyond GEP-NETs, triciribine has demonstrated efficacy in other in vivo models, often in combination with other agents. In nude mice inoculated with HCC Huh7 cells, a synergistic inhibitory effect on tumor growth was observed when the PPARγ agonist rosiglitazone (B1679542) was combined with triciribine, significantly impeding tumor growth compared to either treatment alone plos.org. This highlights a potential strategy for liver cancer treatment by targeting both oxidative stress and Akt hyperactivation plos.org.
Furthermore, in PTEN loss-mediated trastuzumab-resistant mammary tumor mouse models, in vivo combination treatment with a HER2/Neu antibody and triciribine effectively inhibited tumor growth. This was achieved by inhibiting PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling, alongside an increase in T-cell infiltration within the tumor microenvironment ebi.ac.ukaacrjournals.org.
Table 4: Summary of In Vivo Efficacy Studies with Triciribine
| Tumor Type / Model | Treatment | Observed Effect | Citation |
| GEP-NETs (Chick Chorioallantoic Membrane Assay) | Triciribine | Markedly inhibited tumor growth (>50%) | scispace.comnih.govebi.ac.uk |
| Hepatocellular Carcinoma (Huh7 xenograft in nude mice) | Triciribine + Rosiglitazone (PPARγ agonist) | Synergistic inhibition of tumor growth | plos.org |
| PTEN-deficient mammary tumors (mouse model) | Triciribine + HER2/Neu antibody | Effectively inhibited tumor growth, overcame trastuzumab resistance | ebi.ac.ukaacrjournals.org |
| Ovarian Cancer (OVCAR3, OVCAR8, PANC1 xenografts in nude mice) | Triciribine | Inhibited tumor growth by 90%, 88%, and 80% respectively | selleckchem.com |
Murine Xenograft Models of Cancer
In murine xenograft models, triciribine has demonstrated notable anticancer activity, particularly when used in combination with other therapeutic agents. Triciribine (API-2) has been shown to inhibit the phosphorylation of Akt in AKT2-transformed NIH3T3 cells, affecting all three isoforms of Akt hznu.edu.cn. In a xenograft model of ErbB2-overexpressing, PTEN-deficient human breast cancer, combination therapy involving trastuzumab and triciribine led to a dramatic inhibition of tumor growth pharmakb.com. This combined treatment resulted in a decrease in tumor size, with some mice showing no palpable tumors after five weeks of therapy pharmakb.com. While triciribine has been evaluated in phase II clinical trials for metastatic breast cancer, its efficacy as a single agent in solid tumors has been modest pharmakb.comwikipedia.orgscilit.com.
Further studies in patient-derived tumor xenografts (PDX) revealed that a specific treatment sequence of triciribine followed by paclitaxel (B517696) (TCN→PAC) effectively inhibited tumor burden and enhanced survival in tumors with high expression of the transcription factor ZNF217 scilit.com. The HCI-011 PDX model, characterized by its elevated ZNF217 expression, was utilized in these investigations scilit.com. ZNF217 overexpression in tumors was associated with decreased microvessel density and vessel maturity, while the TCN→PAC treatment improved vessel maturity scilit.com. Additionally, triciribine, when combined with cisplatin, exhibited therapeutic effectiveness in cervical cancer patient-derived xenograft models that expressed high levels of ZNF275 citeab.commims.com.
Transgenic Mouse Models of Cancer (e.g., ErbB2-driven Breast Cancer)
Transgenic mouse models have been instrumental in evaluating triciribine's effects on spontaneously developing cancers. In an ErbB2-driven breast tumor transgenic mouse model, a combination of triciribine and tipifarnib (B1682913) induced significant breast tumor regression, a result not observed with either agent alone mims.comfishersci.cacenmed.comciteab.comciteab.com. In genetically engineered FVB/N-ErbB2/Neu-positive-PTEN-deficient mice, the loss of PTEN led to Akt hyperactivation and conferred resistance to anti-ErbB2/Neu antibody treatment in derived mammary cancer cell lines (MT104T cells) lipidmaps.org. The addition of triciribine to these cells inhibited viability and induced apoptosis, with the combination of ErbB2/Neu antibody and triciribine significantly reducing both Akt and Erk activities lipidmaps.org.
Models of Pulmonary Fibrosis and Pulmonary Hypertension
Triciribine has shown promise in preclinical models of pulmonary fibrosis and pulmonary hypertension, two severe respiratory diseases. Research indicates that triciribine can reverse or halt the progression of these conditions in mouse models designed to mimic human disease characteristics nih.govnih.govwikipedia.orguni.luwikipedia.org. The therapeutic effect is attributed to triciribine's ability to inhibit the production of the Akt1 protein, which plays a role in the development of myofibroblasts, cells that contribute to scarring when their production is unregulated nih.govnih.govwikipedia.org. In studies, mice exhibiting symptoms of these diseases were treated with daily injections of triciribine for three weeks, leading to a deceleration in scarring and a reduction in the loss of lung vasculature nih.govwikipedia.org. Notably, lung tissue in some treated mice demonstrated a return to normal nih.govwikipedia.org. Further evidence supporting Akt1's role as a primary cause of these diseases came from studies where genetically modified mice lacking the Akt1 pathway did not develop disease symptoms wikipedia.org.
Models of Lung Injury in Context of Viral Infections (e.g., COVID-19)
Investigations into triciribine's role in mitigating lung injury, particularly in the context of viral infections like COVID-19, have yielded encouraging results. As an Akt inhibitor, triciribine (TCBN) has demonstrated promising outcomes in promoting recovery from advanced-stage acute lung injury in preclinical settings wikipedia.orgfishersci.at. It was observed to suppress the expression of angiotensin-converting enzyme 2 (ACE2) at both messenger RNA and protein levels in human lung alveolar (A549) epithelial cells wikipedia.orgfishersci.at. ACE2 serves as the primary receptor for SARS-CoV-2 entry into cells wikipedia.orgfishersci.at. This suppressive effect on ACE2 expression by triciribine appeared to be independent of its Akt activity modulation wikipedia.orgfishersci.at. Furthermore, triciribine was found to increase the number of effector (activated) regulatory T cells (Tregs) in mouse lungs afflicted with bacterial endotoxin-induced experimental lung injury, thereby facilitating injury resolution and recovery cenmed.commims.com. Pharmacological inhibition of the Akt pathway with agents like triciribine is anticipated to reduce inflammation and fibroproliferation, promote injury resolution, and prevent vascular pruning in the lungs following SARS-CoV-2 infection cenmed.commims.com.
Differentiation-Inducing Effects of Triciribine
Triciribine has been identified for its capacity to induce differentiation in certain cell lines, particularly within the context of myeloid leukemia.
Myeloid Differentiation in Myeloid Leukemia Cell Lines (e.g., NB4, HL-60)
Triciribine (TCN) has been identified as a novel inducer of myeloid cell differentiation Current time information in Aurangabad Division, IN.citeab.comresearchgate.netwikipedia.org. In NB4 acute promyelocytic leukemia (APL) cells, TCN significantly increased the expression of CD11b Current time information in Aurangabad Division, IN.citeab.comresearchgate.netwikipedia.org. Morphological analysis of NB4 and HL-60 cells treated with TCN showed a potent decrease in the nuclear/cytoplasmic ratio and a strong induction of myelomonocytic markers, including CD11b and CD11c Current time information in Aurangabad Division, IN.citeab.comresearchgate.netwikipedia.org. Western blot analysis in NB4 cells indicated that TCN promoted ERK1/2 phosphorylation, suggesting that the ERK pathway is involved in TCN-induced differentiation Current time information in Aurangabad Division, IN.wikipedia.org.
Real-time PCR analyses demonstrated a dose-dependent increase in CD11b and CD11c expression in NB4 cells treated with triciribine.
Table 1: Dose-Dependent Effect of Triciribine on Myeloid Differentiation Markers in NB4 Cells (Relative mRNA Expression) Current time information in Aurangabad Division, IN.researchgate.net
| Triciribine Concentration (µM) | CD11b (Relative mRNA Expression) | CD11c (Relative mRNA Expression) | CD14 (Relative mRNA Expression) | MPO (Relative mRNA Expression) |
| 2.5 | Increased | Increased | Highest | Decreased |
| 5 | Increased | Increased | Decreased | Decreased |
| 10 | Increased | Increased | Decreased | Decreased |
Similar trends were observed in HL-60 cells Current time information in Aurangabad Division, IN.researchgate.net. The expression of CD14 was highest at 2.5 µM TCN and then decreased at higher concentrations, while myeloperoxidase (MPO) expression decreased regardless of the TCN concentration Current time information in Aurangabad Division, IN.researchgate.net. Furthermore, the combination of TCN with the p38 MAPK inhibitor PD169316 profoundly enhanced the differentiation effect on both NB4 and HL-60 cells, leading to a reduction in the nuclear-to-cytoplasmic ratio and the induction of myelomonocytic markers (CD11b, CD11c) as well as some ectopic markers like erythroid glycophorin A, lymphoid CD7, and CD20 citeab.comfishersci.ca.
Antiviral Activity Investigations
Triciribine (TCN) exhibits antiviral activity at low to submicromolar concentrations researchgate.net. It has been shown to inhibit the replication of human immunodeficiency virus (HIV-1) and HIV-2 wikipedia.orgfishersci.atnih.gov. Specifically, triciribine inhibits HIV-1/2 with IC50 values ranging from 0.02 to 0.46 µM nih.gov. This antiviral action is dependent on the intracellular phosphorylation of TCN to its 5′ monophosphate (TCN-P) by adenosine (B11128) kinase fishersci.atresearchgate.net. TCN-P has an IC50 of 60 nM against HIV nih.gov. The inhibition of HIV-1 by triciribine involves the accessory protein nef fishersci.at. However, when evaluated for activity against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV), triciribine and its monophosphate derivative were found to be less active or inactive at concentrations up to 100 µM researchgate.netnih.gov. Structural modifications, such as substitutions at the 2-position of triciribine, negatively impacted its antiviral activity, likely due to impaired phosphorylation to active metabolites researchgate.net.
Table 2: Antiviral Activity of Triciribine against HIV-1/2 nih.gov
| Virus | IC50 (µM) |
| HIV-1 | 0.13 |
| HIV-2 | 0.02-0.46 |
Human Immunodeficiency Virus Type 1 (HIV-1)
Triciribine has shown broad antiretroviral activity against Human Immunodeficiency Virus Type 1 (HIV-1), including low-passage-number clinical isolates and multidrug-resistant strains. wikipedia.orgwikipedia.org Its antiviral effect is achieved through a unique mechanism that does not involve the direct inhibition of virally encoded enzymes such as reverse transcriptase, integrase, RNase H, or protease. wikipedia.orgwikipedia.org Instead, Triciribine appears to inhibit a late stage in the HIV-1 replication cycle, as evidenced by its activity in cell lines chronically infected with HIV-1 where the provirus is already integrated into chromosomal DNA. wikipedia.orgwikipedia.org
Research indicates that Triciribine inhibits virus production, including reverse transcriptase activity and p24 core antigen levels, in a dose-dependent manner. However, it does not significantly impact the infectivity of the reduced amount of HIV-1 that is released from chronically infected cells. wikipedia.orgtocris.com The phosphorylation of Triciribine to its 5′-monophosphate is crucial for its antiviral activity against HIV-1. wikipedia.orgfishersci.cawikidata.org
Further studies into the mechanism of resistance to Triciribine in HIV-1 isolates have identified point mutations in the HIV-1 nef gene. These mutations were found to be necessary and sufficient for drug resistance, suggesting that the accessory protein Nef is a critical target for Triciribine's anti-HIV-1 activity. Nef is known to play a role in HIV pathogenesis by binding to signaling proteins that activate cellular pathways for proliferation and survival. wikipedia.orgwikipedia.orgwikidata.org
Table 1: Antiviral Activity of Triciribine against HIV-1
| Cell Line / Isolate | IC50 (µM) | Inhibition Type | Selectivity Index | Reference |
| CEM-SS (HIV-1) | 0.02 | Syncytia formation, p24 antigen, RT, infectious virus production | 2250 (vs. 46 µM cytotoxicity) | tocris.com |
| H9 (HIV-1) | 0.02 | Syncytia formation, p24 antigen, RT, infectious virus production | 2250 (vs. 46 µM cytotoxicity) | tocris.com |
| H9IIIB (HIV-1) | 0.02 | Syncytia formation, p24 antigen, RT, infectious virus production | 2250 (vs. 46 µM cytotoxicity) | tocris.com |
| U1 (HIV-1) | 0.02 | Syncytia formation, p24 antigen, RT, infectious virus production | 2250 (vs. 46 µM cytotoxicity) | tocris.com |
| HIV-1 clinical isolates | 0.02-0.46 | General antiviral activity | Not specified | mims.com |
Note: Greater than 90% inhibition of syncytia formation was achieved at 0.1 µM, with complete inhibition at 5 µM. tocris.com
Human Immunodeficiency Virus Type 2 (HIV-2)
Triciribine exhibits broad antiretroviral activity that extends to Human Immunodeficiency Virus Type 2 (HIV-2). wikipedia.orgwikipedia.org Preclinical investigations have shown that Triciribine effectively inhibits HIV-2 replication, specifically demonstrated against the HIV-2ROD strain in chronically infected CEM-SS cells. wikipedia.org Similar to its action against HIV-1, the antiviral activity of Triciribine against HIV-2 can occur independently of its Akt inhibitory effects. wikipedia.orgfishersci.ca The reported IC50 values for Triciribine against HIV-2 fall within the range of 0.02-0.46 µM, indicating comparable potency to its activity against HIV-1. mims.com
Herpes Simplex Virus Type 1 (HSV-1)
Preclinical data indicate that Triciribine possesses antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). In studies utilizing BSC-1 cells, Triciribine demonstrated an inhibitory effect on HSV-1, with an IC50 value of 23 µM. tocris.com This finding suggests a direct antiviral potential of Triciribine against HSV-1 in an in vitro setting.
Table 2: Antiviral Activity of Triciribine against HSV-1
| Cell Line / Virus Strain | IC50 (µM) | Reference |
| BSC-1 cells (HSV-1) | 23 | tocris.com |
Human Cytomegalovirus (HCMV)
Triciribine has also been evaluated for its activity against Human Cytomegalovirus (HCMV). Preclinical studies have shown that Triciribine is effective in reducing viral plaque formation in human foreskin fibroblasts (HFFs) infected with HCMV. The inhibitory concentration 50 (IC50) for Triciribine against HCMV in these cells was determined to be 2 µM. cenmed.com This demonstrates Triciribine's direct antiviral effect against HCMV replication in a cellular model.
Table 3: Antiviral Activity of Triciribine against HCMV
| Cell Line / Virus Strain | IC50 (µM) | Reference |
| Human Foreskin Fibroblasts (HFFs) (HCMV) | 2 | cenmed.com |
Mechanisms of Resistance to Triciribine
Acquired Resistance in Cancer Cells
Acquired resistance to triciribine has been observed in various cancer cell lines, presenting significant challenges to its therapeutic application.
ATP-Binding Cassette (ABC) transporters are a family of membrane proteins known to mediate multidrug resistance (MDR) by actively pumping drugs out of cancer cells, thereby reducing intracellular drug concentrations and diminishing therapeutic effectiveness mdpi.combibliotekanauki.pl. Studies have shown that increased expression of specific ABC transporters contributes to acquired resistance to triciribine.
In endometrial cancer cells, the establishment of a triciribine-resistant cell line (HEC-151) demonstrated significantly higher expression levels of ABCB1, ABCC1, and ABCC4 compared to the parental sensitive cells nih.govresearchgate.netiiarjournals.orgresearchgate.net.
Table 1: Relative Expression Levels of ABC Transporters in Triciribine-Resistant HEC-151 Cells nih.govresearchgate.netiiarjournals.org
| ABC Transporter | Relative Expression (times higher than parental HEC-151) |
| ABCB1 | 1.4 ± 0.10 |
| ABCC1 | 11.4 ± 0.22 |
| ABCC4 | 4.5 ± 0.42 |
This data suggests that the increased expression of these efflux pumps is a primary mechanism by which endometrial cancer cells develop resistance to triciribine, leading to reduced drug sensitivity nih.govresearchgate.netiiarjournals.orgresearchgate.net.
Hyperactivation of the phosphatidylinositol 3-kinase (PI3K)-AKT pathway is a well-established mechanism of chemoresistance in various cancers, including pancreatic cancer and breast cancer iiarjournals.orgresearchgate.netfrontiersin.org. Triciribine itself is an Akt inhibitor, and its primary mechanism of action involves inhibiting Akt phosphorylation spandidos-publications.comnih.gov. However, in some contexts, the PI3K-AKT pathway can become hyperactivated or remain aberrantly active, contributing to resistance to other chemotherapeutic agents, which triciribine aims to overcome iiarjournals.orgresearchgate.net.
For example, in pancreatic cancer, hyperactivation of the PI3K-AKT pathway is a major resistance mechanism for gemcitabine (B846) iiarjournals.org. Triciribine has shown potential to overcome this gemcitabine resistance by targeting the activated PI3K-AKT pathway iiarjournals.org. However, if the pathway remains hyperactivated or alternative survival pathways are engaged, it could potentially contribute to intrinsic or acquired resistance to triciribine itself or limit its effectiveness in combination therapies. The PI3K/AKT pathway regulates fundamental cellular functions such as cell growth, survival, and stress responses, and its abnormal activation can lead to resistance to chemotherapy and radiotherapy researchgate.netfrontiersin.org.
In ErbB2/Neu-positive breast cancers, the loss of the tumor suppressor PTEN leads to hyperactivation of the Akt pathway, which confers resistance to anti-ErbB2/Neu antibody treatments like trastuzumab spandidos-publications.comnih.goviiitd.edu.inaacrjournals.orgnih.gov. This PTEN loss-mediated Akt hyperactivation is a significant challenge in HER2-positive breast cancer therapy spandidos-publications.comnih.goviiitd.edu.inaacrjournals.orgnih.gov.
Triciribine, as an Akt inhibitor, has been investigated for its ability to overcome this specific type of antibody resistance. Studies have shown that the addition of triciribine can restore sensitivity to anti-ErbB2/Neu antibody treatment in PTEN-deficient mammary tumor cells by inhibiting both PI3K/Akt and mitogen-activated protein kinase (MAPK) signaling spandidos-publications.comnih.gov. This indicates that while PTEN loss leads to antibody resistance, triciribine can counteract this by inhibiting the downstream hyperactivated Akt pathway spandidos-publications.comnih.goviiitd.edu.inaacrjournals.orgnih.gov. Therefore, the molecular adaptation here is the PTEN loss leading to Akt hyperactivation, which drives resistance to other targeted therapies, and triciribine is explored as a means to overcome this.
Overcoming Resistance in Cancer Models
Strategies to overcome triciribine resistance often involve combination therapies or targeting the specific mechanisms of resistance.
Overcoming ABC transporter-mediated drug resistance is a major challenge in cancer chemotherapy mdpi.combibliotekanauki.plnih.govoaepublish.com. General strategies to mitigate ABC transporter-mediated resistance, which could be applied to triciribine, include:
Development of compounds that are not substrates of efflux pumps: Designing new drugs or modifying existing ones so that they are not recognized or transported by ABC efflux pumps nih.gov.
Use of agents that inactivate (inhibit) MDR proteins: Employing specific inhibitors that bind to and block the function of ABC transporters, either competitively or non-competitively, thereby preventing drug efflux and increasing intracellular drug accumulation mdpi.comnih.govoaepublish.com. While many first and second-generation ABC transporter inhibitors have failed in clinical studies, ongoing research focuses on developing more effective modulators mdpi.comoaepublish.com.
Design of cytostatics characterized by fast cellular uptake: Developing drugs that can enter the cell rapidly, thus surpassing the rate of their efflux by ABC transporters nih.gov.
Use of compounds competing with the drug for MDR protein-mediated efflux: Administering agents that compete with the therapeutic drug for binding to the ABC transporter, effectively saturating the efflux pump and allowing the therapeutic drug to accumulate inside the cell nih.gov.
Transcriptional down-regulation of ABC transporter expression: Utilizing approaches like small interfering RNA (siRNA) or microRNA (miRNA) to reduce the expression levels of ABC transporters oaepublish.com.
PTEN loss leads to hyperactivation of the PI3K/AKT/mTOR pathway, which is a significant mechanism of resistance to therapies like trastuzumab in ErbB2-overexpressing breast cancers frontiersin.orgspandidos-publications.comnih.goviiitd.edu.inaacrjournals.orgnih.gov. Triciribine has demonstrated effectiveness in overcoming this specific type of resistance:
Combination with Akt inhibitors: As an Akt inhibitor, triciribine has been shown to restore sensitivity to trastuzumab in PTEN-deficient breast cancer cells both in vitro and in vivo nih.goviiitd.edu.inaacrjournals.orgnih.gov. This combination therapy dramatically inhibited tumor growth and induced apoptosis by effectively blocking Akt activation, thereby overcoming the adverse effects of PTEN loss iiitd.edu.inaacrjournals.org.
Targeting downstream pathways: Beyond direct Akt inhibition, strategies may involve targeting other molecules within the PI3K/AKT/mTOR pathway or other pathways that become hyperactivated due to PTEN loss iiitd.edu.inaacrjournals.org. For example, combining trastuzumab with mTOR inhibitors like RAD001 (Everolimus) has also shown promise in overcoming PTEN loss-mediated resistance iiitd.edu.inaacrjournals.orgnih.gov.
Table 2: Impact of Triciribine in Overcoming PTEN Loss-Mediated Resistance to Trastuzumab iiitd.edu.inaacrjournals.orgnih.gov
| Treatment | Effect on PTEN-Deficient Breast Cancer Cells |
| Trastuzumab alone | Limited inhibition / Resistance |
| Triciribine alone | Inhibits cell viability |
| Trastuzumab + Triciribine (Combination) | Inhibited cell growth, induced apoptosis, dramatically inhibited tumor growth, restored trastuzumab sensitivity |
These findings highlight triciribine's role as a promising agent in combination strategies to combat resistance driven by PTEN loss and subsequent Akt hyperactivation spandidos-publications.comnih.goviiitd.edu.inaacrjournals.orgnih.gov.
Mechanisms of Viral Resistance to Triciribine
The development of resistance is a critical challenge in antiviral therapy. Studies focusing on Triciribine have identified specific mechanisms by which viruses, particularly Human Immunodeficiency Virus Type 1 (HIV-1), can develop reduced susceptibility to the compound. The selection of HIV-1 isolates resistant to Triciribine has resulted in a significant increase in the level of drug resistance, up to 750-fold. nih.govnih.gov This acquired resistance is primarily linked to specific genetic alterations within the viral genome.
Identification of Mutations in Human Immunodeficiency Virus Type 1 (HIV-1) Nef Gene
Detailed DNA sequence analysis of highly Triciribine-resistant HIV-1 isolates has pinpointed mutations within the nef gene as central to the development of resistance. The nef gene encodes an accessory protein of HIV-1, which plays a crucial role in viral replication and pathogenesis. nih.govanswersresearchjournal.orgfrontiersin.org
In one highly resistant isolate, HIV-1(H10), five distinct point mutations were identified in the nef gene, leading to corresponding amino acid changes in the Nef protein. nih.govnih.govdntb.gov.ua Further analysis of other Triciribine-resistant isolates revealed that they harbored at least one, and up to three, of these same mutations observed in HIV-1(H10). nih.govnih.gov A direct correlation was observed between the total number of these nef gene changes in an isolate and its degree of resistance to Triciribine. nih.gov
To confirm the role of these mutations, the specific nef mutations from the Triciribine-resistant HIV-1(H10) isolate were transferred to a wild-type virus. Subsequent viral growth experiments in the presence of increasing concentrations of Triciribine demonstrated that these nef mutations were necessary and sufficient to confer resistance to the drug. nih.govnih.govresearchgate.net While mutations were also detected in other HIV-1 genes such as vif, env, vpr, and tat, only the mutations within the nef gene were consistently found across all resistant isolates examined, highlighting their primary role in mediating Triciribine resistance. nih.gov
One specific mutation identified in the nef protein that affects Triciribine's antiviral activity is a Tyr127His mutation. medchemexpress.com
Presented as a static representation of an interactive data table:
Table 1: Identified Mutation in HIV-1 Nef Protein Conferring Triciribine Resistance
| Viral Gene | Amino Acid Change | Impact on Triciribine Susceptibility | Reference |
| nef | Tyr127His | Confers resistance | medchemexpress.com |
Synergistic and Combination Strategies with Triciribine
Rational Design of Combination Therapies in Oncology
The core rationale for using Triciribine in combination therapies stems from its mechanism of action as an inhibitor of Akt phosphorylation. wikipedia.org The protein kinase B (Akt) signaling pathway is crucial for cell proliferation and survival, and its hyperactivation is a known mechanism of resistance to many conventional cancer treatments. iiarjournals.orgnih.gov By inhibiting all three isoforms of Akt, Triciribine can potentially resensitize resistant cancer cells to standard chemotherapeutic agents, creating a synergistic effect that enhances therapeutic efficacy. wikipedia.orgiiarjournals.orglarvol.com
The combination of Triciribine with Gemcitabine (B846) has been investigated as a strategy to overcome chemoresistance in pancreatic cancer, a disease where abnormal Akt activation is a significant challenge. iiarjournals.orgnih.gov Research has shown that Triciribine synergistically enhances the cytotoxic activity of Gemcitabine in human pancreatic cancer cells. iiarjournals.orgnih.gov
Studies using the MiaPaCa-2 human pancreatic cancer cell line demonstrated that while both Gemcitabine and Triciribine inhibit cell growth in a dose-dependent manner as single agents, their combination is significantly more effective. iiarjournals.orgnih.goviiarjournals.org The synergistic effect was quantified with a Combination Index (CI) of 0.74 at the 50% effective dose, a value that indicates synergy. iiarjournals.orgnih.gov This combination not only inhibits cancer cell growth but also distinctly induces apoptosis, even at non-apoptotic doses of each individual agent. iiarjournals.org Furthermore, the combination of Gemcitabine and Triciribine significantly inhibited colony formation more than either drug alone. iiarjournals.org These findings support the hypothesis that targeting the Akt pathway with Triciribine can counteract the resistance mechanisms that limit Gemcitabine's effectiveness in pancreatic cancer. iiarjournals.orgnih.gov
Research Findings: Triciribine and Gemcitabine Combination
| Cell Line | Combination Ratio (Gemcitabine:Triciribine) | Key Findings | Reference |
|---|---|---|---|
| MiaPaCa-2 (Human Pancreatic Cancer) | 1:500 | Synergistic enhancement of cytotoxicity. Combination Index (CI) at ED50 was 0.74. | iiarjournals.orgnih.gov |
| MiaPaCa-2 (Human Pancreatic Cancer) | Not Specified | Combination treatment with non-apoptotic doses of each agent distinctly induced apoptosis. | iiarjournals.org |
| MiaPaCa-2 (Human Pancreatic Cancer) | Not Specified | Significantly greater inhibition of cell growth and colony formation compared to single-agent treatment. | iiarjournals.org |
The combination of Triciribine and the microtubule inhibitor Paclitaxel (B517696) has been a key area of investigation, particularly in breast cancer models. nih.govnih.gov A critical finding in this research is that the order of drug administration significantly impacts therapeutic efficacy. nih.govnih.goviu.edu
Preclinical studies have demonstrated that administering Triciribine followed by Paclitaxel (TCN→PAC) effectively inhibits tumor burden and increases survival in breast cancer models overexpressing the Zfp217 oncogene. nih.govnih.gov In contrast, single-agent treatments or the reverse order of combination treatment (PAC→TCN) did not yield an improved response. nih.govnih.gov The overexpression of Zfp217/ZNF217 is associated with chemoresistance, and the TCN→PAC sequence appears to overcome this resistance. nih.gov Analysis of tumors treated with the TCN→PAC regimen suggested an improvement in tumor vessel maturity, which may contribute to the enhanced efficacy. nih.govnih.gov This order-specific effect highlights a crucial consideration in the rational design of this combination therapy. nih.gov
Research Findings: Order-Specific Efficacy of Triciribine and Paclitaxel Combination
| Cancer Model | Treatment Sequence | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer (Zfp217 Overexpression) | Triciribine → Paclitaxel (TCN→PAC) | Inhibited tumor burden and increased survival. Improved tumor vessel maturity. Overcame Zfp217-induced chemoresistance. | nih.govnih.gov |
| Breast Cancer (Zfp217 Overexpression) | Paclitaxel → Triciribine (PAC→TCN) | Did not improve response compared to single agent. | nih.govnih.gov |
| Patient-Derived Tumor Xenografts (High ZNF217) | TCN→PAC or PAC→TCN | In this specific model (HCI-011 PDX), neither sequence showed a significant change in median survival compared to single agents. | nih.govresearchgate.net |
Research into combining Triciribine with Vincristine has shown promise in the context of T-cell acute lymphoblastic leukemia (T-ALL). nih.gov The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is an aberrantly activated network in T-ALL that contributes to proliferation and drug resistance. nih.gov
Preclinical testing demonstrated that Triciribine synergizes with Vincristine, a chemotherapeutic drug commonly used in T-ALL treatment. nih.gov This combination led to cell cycle arrest and caspase-dependent apoptosis in T-ALL cell lines. Furthermore, the combination was effective in targeting the "side population" of T-ALL cells, which are thought to potentially represent leukemia-initiating cells. nih.gov These findings suggest that the addition of an Akt inhibitor like Triciribine could serve as an effective strategy to enhance the efficacy of standard chemotherapy in leukemias that depend on the Akt pathway for survival. nih.gov
Research Findings: Triciribine and Vincristine Combination
| Cancer Type | Key Findings | Reference |
|---|---|---|
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Triciribine synergized with Vincristine, causing cell cycle arrest and caspase-dependent apoptosis. | nih.gov |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | The combination targeted the "side population" of T-ALL cell lines, which may correspond to leukemia-initiating cells. | nih.gov |
The combination of Triciribine with Doxorubicin (B1662922) has been explored in different cancer contexts, including breast cancer and gastroenteropancreatic neuroendocrine tumors (GEP-NETs). clinicaltrials.govscispace.com In breast cancer, a phase I/II clinical trial was designed to evaluate Triciribine in combination with a regimen that includes Paclitaxel, Doxorubicin, and Cyclophosphamide. clinicaltrials.govmycancergenome.org This trial's rationale is based on the premise that Triciribine's inhibition of cell growth enzymes can complement the mechanisms of conventional chemotherapy drugs like Doxorubicin. clinicaltrials.gov
In preclinical studies on GEP-NET cells, the combination of Triciribine with Doxorubicin was also investigated. When GEP-NET cell lines (CM and STC-1) were treated with a sub-IC50 concentration of Triciribine plus Doxorubicin, researchers observed slight synergistic growth inhibition effects. scispace.com As a single agent, Doxorubicin led to dose-dependent growth inhibition, and the addition of Triciribine appeared to enhance this effect. scispace.com
Research Findings: Triciribine and Doxorubicin Combination
| Cell Line / Cancer Type | Key Findings | Reference |
|---|---|---|
| GEP-NET cells (CM and STC-1) | Combination of a sub-IC50 concentration of Triciribine with Doxorubicin resulted in slight synergistic growth inhibition. | scispace.com |
| Breast Cancer (Stage IIB-IV) | A phase I/II clinical trial was designed to evaluate Triciribine with Paclitaxel, Doxorubicin, and Cyclophosphamide. | clinicaltrials.govmycancergenome.org |
The potential synergy between Triciribine and 5-Fluorouracil (B62378) (5-FU) has been examined in gastroenteropancreatic neuroendocrine tumors (GEP-NETs). scispace.com The aim was to determine if combining the targeted action of Triciribine on the Akt pathway with the established cytostatic drug 5-FU could produce additive or synergistic anti-proliferative effects.
In studies using CM and STC-1 GEP-NET cell lines, treatment with 5-FU as a single agent resulted in dose-dependent growth inhibition. scispace.com When these cells were treated with a combination of a sub-IC50 concentration of Triciribine plus increasing doses of 5-FU, the combination led to slight synergistic growth inhibition. This suggests that inhibiting the Akt pathway with Triciribine can enhance the anti-tumor effects of 5-FU in these specific cancer cell types. scispace.com
Research Findings: Triciribine and 5-Fluorouracil (5-FU) Combination
| Cell Line | Key Findings | Reference |
|---|---|---|
| GEP-NET cells (CM and STC-1) | Combination of a sub-IC50 concentration of Triciribine with 5-FU resulted in slight synergistic growth inhibition effects. | scispace.com |
Combining Triciribine with Conventional Chemotherapeutic Agents
Dexamethasone (B1670325)
The combination of triciribine and the glucocorticoid dexamethasone has shown promise in sensitizing multiple myeloma (MM) cells to apoptosis. researchgate.net This effect is thought to be mediated by the upregulation of the glucocorticoid-induced leucine (B10760876) zipper (GILZ), a gene regulated by glucocorticoids in MM cells. researchgate.net This suggests that combining triciribine with glucocorticoids could be a beneficial therapeutic strategy for MM patients. researchgate.net Preclinical studies have indicated that combinations of bortezomib, dexamethasone, and rituximab (B1143277) can lead to additive and potentially synergistic tumor cell killing. haematologica.org
Combining Triciribine with Targeted Therapeutic Agents
The complexity of cancer signaling pathways, often characterized by redundancy and feedback loops, provides a strong rationale for combining triciribine with other targeted agents. By simultaneously inhibiting multiple key pathways, it may be possible to overcome resistance and achieve more durable responses.
Farnesyltransferase Inhibitors (e.g., Tipifarnib (B1682913), FTI-2153)
Preclinical data have demonstrated a potent synergistic interaction between triciribine and the farnesyltransferase inhibitor (FTI) tipifarnib. nih.govnih.gov This combination has proven more effective than either agent alone in both cultured cancer cells and in vivo models. nih.govnih.gov The synergistic effects are observed across a range of cancer cell lines, including breast, leukemia, multiple myeloma, and lung tumors, which harbor various genetic alterations. nih.govnih.gov
The combination of triciribine and tipifarnib synergistically inhibits anchorage-dependent and -independent growth and induces apoptosis in breast cancer cells. nih.govresearchgate.net Furthermore, this combination is more effective at inhibiting the Akt/mTOR/S6 kinase pathway. nih.govnih.gov In an ErbB2-driven breast tumor transgenic mouse model, the combination of triciribine and tipifarnib induced significant tumor regression, a result not seen with either single agent. nih.govnih.govaacrjournals.org This synergistic interaction is not limited to tipifarnib, as similar effects have been observed with the structurally unrelated FTI, FTI-2153. nih.govnih.gov The broad applicability of this combination across different tumor types and genetic backgrounds suggests that the dual targeting of the Akt and farnesylation pathways is a promising chemotherapeutic approach. aacrjournals.org
Table 1: Research Findings on Triciribine and Farnesyltransferase Inhibitor Combinations
| Combination | Cancer Type(s) | Key Findings | Citations |
|---|---|---|---|
| Triciribine + Tipifarnib | Breast, Leukemia, Multiple Myeloma, Lung | Highly synergistic in inhibiting cell growth; more effective at inhibiting the Akt/mTOR/S6 kinase pathway; induces significant tumor regression in vivo. | nih.govnih.govaacrjournals.org |
mTORC1 Inhibitors (e.g., RAD-001)
The combination of triciribine with the mTORC1 inhibitor everolimus (B549166) (RAD-001) has demonstrated synergistic anti-proliferative effects in gastroenteropancreatic neuroendocrine tumor (GEP-NET) cells. scispace.com Studies showed that combining sub-IC50 concentrations of triciribine and RAD-001 resulted in moderate synergistic growth inhibition in CM and STC-1 cell lines. scispace.com The rationale for this combination is strengthened by the observation that mTORC1 inhibition can lead to an upregulation of Akt activity through the loss of a negative feedback loop, making mTORC1 inhibitors attractive partners for triciribine. scispace.com In breast cancer models, the combination of triciribine and RAD-001 has been shown to be a promising regimen for treating trastuzumab-resistant tumors, particularly those with PTEN loss. nih.gov
Table 2: Research Findings on Triciribine and mTORC1 Inhibitor Combinations
| Combination | Cancer Type(s) | Key Findings | Citations |
|---|---|---|---|
| Triciribine + RAD-001 (Everolimus) | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | Moderate synergistic anti-proliferative effects. | scispace.com |
IGF-1R Inhibitors (e.g., NVP-AEW541)
A strong synergistic interaction has been observed when combining triciribine with the IGF-1R inhibitor NVP-AEW541. scispace.comresearchgate.net In studies involving CM and STC-1 GEP-NET cell lines, the combination of NVP-AEW541 and triciribine resulted in a strong synergistic inhibition of cell growth, proving to be the most potent combination among those tested. scispace.comresearchgate.net This highlights the potential of dual inhibition of the Akt and IGF-1R pathways as a therapeutic strategy. scispace.com In breast cancer, the combination of an IGF-1R kinase inhibitor like NVP-AEW541 with agents targeting the HER2 pathway has also been explored to overcome resistance. cancernetwork.com
Table 3: Research Findings on Triciribine and IGF-1R Inhibitor Combinations
| Combination | Cancer Type(s) | Key Findings | Citations |
|---|
ErbB Inhibitors
The combination of triciribine with ErbB inhibitors has shown efficacy in overcoming resistance to targeted therapies. nih.govspandidos-publications.com In ErbB2/Neu-positive, PTEN-deficient mammary tumor cells, which are resistant to anti-ErbB2/Neu antibody treatment, the addition of triciribine overcame this resistance. nih.govspandidos-publications.com The combination of an ErbB2/Neu antibody and triciribine significantly induced apoptosis and reduced both Akt and Erk activities. nih.govspandidos-publications.com This suggests that for ErbB2-positive breast cancers, particularly those with PTEN loss or PI3K hyperactivation, combining triciribine with ErbB-targeted therapies could be a valuable strategy to combat resistance. nih.govspandidos-publications.com Furthermore, the combination of triciribine with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232) has demonstrated synergistic effects in non-small cell lung cancer (NSCLC) cell lines resistant to EGFR TKIs. aacrjournals.org This combination was effective in cells with various resistance mechanisms, including T790M mutations, K-Ras mutations, and Met amplification. aacrjournals.org
Table 4: Research Findings on Triciribine and ErbB Inhibitor Combinations
| Combination | Cancer Type(s) | Key Findings | Citations |
|---|---|---|---|
| Triciribine + Anti-ErbB2/Neu Antibody | ErbB2-positive, PTEN-deficient Mammary Tumors | Overcomes antibody resistance, induces apoptosis, and reduces Akt and Erk activity. | nih.govspandidos-publications.com |
Tyrosine Kinase Inhibitors (e.g., Dasatinib)
Preclinical studies have explored the combination of triciribine with the multi-targeted tyrosine kinase inhibitor dasatinib (B193332). researchgate.netnih.gov Research indicates that combining dasatinib with Akt inhibitors like triciribine can result in significant synergy in various cell lines. researchgate.net Dasatinib inhibits multiple kinases, including Src, Bcr-Abl, c-Kit, PDGFR, and FGFR-1. researchgate.net Combining this broad-spectrum kinase inhibition with the specific targeting of the Akt pathway by triciribine represents a rational approach to simultaneously block multiple oncogenic signaling pathways. nih.govlarvol.com
Table 5: Research Findings on Triciribine and Tyrosine Kinase Inhibitor Combinations
| Combination | Cancer Type(s) | Key Findings | Citations |
|---|
p38 MAPK Inhibitors (e.g., PD169316)
The combination of Triciribine with inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway, such as PD169316, has been shown to enhance the differentiation of myeloid leukemia cells. dntb.gov.uaresearchgate.net In acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML) cell lines (NB4 and HL-60, respectively), the combination of Triciribine and PD169316 profoundly increased the differentiation effect. dntb.gov.uaresearchgate.net
Morphologically, this combination led to a significant reduction in the nuclear-to-cytoplasmic ratio and induced the expression of myelomonocytic markers like CD11b and CD11c. dntb.gov.uaresearchgate.net Microarray analyses revealed that the enhanced differentiation was associated with the upregulation of genes involved in cytokine-cytokine receptor interactions, including various chemokines (CCL1, CCL2, CCL3, CCL5, CXCL8) and cytokines (CSF1, IL-1β, IL-10). larvol.com
The table below summarizes the enhanced differentiation effect observed with the combination treatment in NB4 leukemia cells.
Table 1: Effect of Triciribine and PD169316 Combination on NB4 Cell Differentiation
| Treatment | Effect on N/C Ratio | Key Upregulated Markers | Associated Pathway |
|---|---|---|---|
| Triciribine (TCN) alone | Decreased (66.2%–70.8%) researchgate.net | CD11b, CD11c dntb.gov.ua | ERK/MAPK pathway activation researchgate.net |
| PD169316 alone | Decreased (66.2%–70.8%) researchgate.net | CD11b dntb.gov.ua | p38 MAPK inhibition dntb.gov.ua |
| TCN + PD169316 | Significantly Decreased (53.4%) researchgate.net | CD11b, CD11c researchgate.net | Cytokine-cytokine receptor interaction larvol.com |
TNF-Related Apoptosis-Inducing Ligand (TRAIL)
Triciribine has been found to sensitize cancer cells to apoptosis induced by the TNF-Related Apoptosis-Inducing Ligand (TRAIL). nih.govjci.org Many cancer cells develop resistance to TRAIL-induced apoptosis, limiting its therapeutic potential. nih.gov The inhibition of the Akt pathway by Triciribine helps to overcome this resistance.
In prostate carcinoma cells, for example, Triciribine treatment sensitized the cells to TRAIL-induced apoptosis. nih.govselleckchem.com This sensitization is achieved by altering the balance between pro-apoptotic and anti-apoptotic proteins, favoring cell death. researchgate.net The combination of Akt inhibition with a TRAIL-R2 agonist antibody has been shown to trigger both extrinsic and intrinsic apoptotic pathways, even in resistant cell lines. researchgate.net
Anti-CD95 Antibodies
Similar to its effect with TRAIL, Triciribine can enhance apoptosis induced by anti-CD95 (also known as Fas or Apo-1) antibodies. selleckchem.com CD95 is a death receptor that, when activated by its ligand or an agonistic antibody, can trigger apoptosis. nih.govnih.gov In human prostate cancer cells (PC-3), treatment with Triciribine sensitized the cells to apoptosis induced by anti-CD95 antibodies. selleckchem.com This effect is specific to the inhibition of the Akt pathway, as the cells remained resistant to other forms of chemotherapy that induce DNA damage. selleckchem.com
Other Akt Inhibitors (e.g., MK-2206, for synergistic studies)
Synergistic effects have been observed when Triciribine is combined with other, structurally different Akt inhibitors like MK-2206. nih.gov This suggests that targeting the Akt pathway at different points or through different mechanisms can lead to a more profound anti-tumor effect.
Studies combining MK-2206 with other agents like the farnesyltransferase inhibitor tipifarnib have shown synergistic inhibition of breast cancer cell proliferation, mirroring the effects seen with the Triciribine/tipifarnib combination. nih.gov Furthermore, combining Akt inhibitors such as Triciribine or MK-2206 with the Src family inhibitor dasatinib resulted in significant synergistic anti-tumor activity in sarcoma cell lines. researchgate.netaacrjournals.org
Table 2: Synergistic Activity of Akt Inhibitors in Combination with Dasatinib in Sarcoma Cells
| Cell Line (Sarcoma Type) | MK-2206 IC50 (µM) | Combination Index (CI) with Dasatinib | Level of Synergy |
|---|---|---|---|
| U2-OS (Osteosarcoma) | 12.5 aacrjournals.org | 0.40 aacrjournals.org | Synergism aacrjournals.org |
| MNNG HOS (Osteosarcoma) | 9.3 aacrjournals.org | 0.21 aacrjournals.org | Strong Synergism aacrjournals.org |
| A-673 (Ewing Sarcoma) | 9.6 aacrjournals.org | 0.44 aacrjournals.org | Synergism aacrjournals.org |
| RD-ES (Ewing Sarcoma) | 8.5 aacrjournals.org | 0.18 aacrjournals.org | Strong Synergism aacrjournals.org |
| SK-ES-1 (Ewing Sarcoma) | 3.0 aacrjournals.org | 0.23 aacrjournals.org | Strong Synergism aacrjournals.org |
*A Combination Index (CI) of <0.7 indicates synergism, and <0.3 indicates strong synergism. aacrjournals.org
Combining Triciribine with Other Modulatory Agents
Beyond direct cancer cell inhibitors, combining Triciribine with agents that modulate cellular processes has also proven to be an effective strategy. larvol.comnih.govtandfonline.com
PPARγ Agonists
The combination of Triciribine with peroxisome proliferator-activated receptor gamma (PPARγ) agonists, such as rosiglitazone (B1679542) and 15d-PGJ2, has shown promise in treating liver cancer. nih.gov Research indicates that while PPARγ agonists can inhibit cancer stem cell-like properties, this effect is often counteracted by a negative feedback loop that causes hyperactivation of Akt. nih.gov
By co-administering Triciribine, this feedback loop is disrupted. nih.gov In hepatocellular carcinoma (HCC) cells, the combination of Triciribine with rosiglitazone or 15d-PGJ2 markedly enhanced apoptosis compared to either agent alone. nih.gov In vivo experiments confirmed that this combination dramatically impeded HCC tumor growth more effectively than single-agent treatments, suggesting a powerful therapeutic strategy. nih.gov
1,25(OH)2D3
The biologically active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), is known to have anti-proliferative effects in various cancer cells, including prostate cancer. nih.govsemanticscholar.org The combination of Triciribine and 1,25(OH)2D3 results in synergistic growth inhibition of prostate cancer cells. nih.gov
This combination was found to cooperatively induce G1 cell cycle arrest and promote cellular senescence, a novel mechanism for the anti-proliferative effects of 1,25(OH)2D3 in these cells. nih.gov The synergistic effect was observed in multiple prostate cancer cell lines (DU145, LNCaP) and even in cells that had lost the tumor suppressor PTEN, a common event in prostate cancer that leads to Akt activation. nih.gov These findings provide a strong rationale for combining Akt inhibitors with 1,25(OH)2D3 or its analogs for prostate cancer therapy. nih.gov
Autophagy Inhibitors (e.g., Chloroquine)
In some cancer cells, treatment with Triciribine can induce autophagy, a cellular process of self-digestion that can act as a survival mechanism, thereby limiting the drug's efficacy. nih.govplos.org Inhibiting this protective response is a key strategy to enhance Triciribine's cytotoxic effects.
Preclinical research has shown that combining Triciribine with autophagy inhibitors, such as chloroquine (B1663885), can lead to increased cancer cell death. nih.gov Chloroquine works by blocking the fusion of autophagosomes with lysosomes, a critical step in the autophagy process. frontiersin.org In studies on T-cell acute lymphoblastic leukemia (T-ALL), Triciribine was found to induce autophagy, which was interpreted as a defensive mechanism by the cancer cells. nih.gov The addition of chloroquine to Triciribine treatment enhanced the induction of apoptosis in these T-ALL cells. nih.gov This suggests that preventing the pro-survival autophagic response potentiates the apoptotic effects of Akt inhibition by Triciribine. nih.govplos.org This combination strategy represents a rational approach to augment the therapeutic potential of Triciribine in malignancies where autophagy mediates treatment resistance. frontiersin.org
Preclinical Evidence of Synergism in Various Malignancies
Breast Cancer
Preclinical studies have demonstrated significant synergistic interactions between Triciribine and other targeted agents in breast cancer models. A notable combination is with the farnesyltransferase inhibitor, tipifarnib. nih.govnih.gov This combination has been shown to be highly synergistic in inhibiting the growth of breast cancer cell lines and inducing apoptosis. nih.govnih.gov The synergistic effect was observed in various breast cancer cells with different genetic mutations. nih.gov In an ErbB2-driven transgenic mouse model of breast cancer, the combination of Triciribine and tipifarnib resulted in significant tumor regression, an effect not seen with either drug alone. nih.govnih.gov
Another important combination strategy involves overcoming resistance to existing therapies. In ErbB2-overexpressing breast cancers, loss of the tumor suppressor PTEN can confer resistance to trastuzumab. aacrjournals.org Preclinical research has shown that combining Triciribine with trastuzumab can effectively inhibit the growth of PTEN-deficient, ErbB2-overexpressing breast cancer xenografts and induce apoptosis. aacrjournals.org
Furthermore, the sequence of administration can be critical. In models of Zfp217-induced chemoresistance, the combination of Triciribine followed by paclitaxel inhibited tumor growth and improved survival, whereas the reverse order did not yield the same benefit. nih.gov
Table 1: Preclinical Synergism of Triciribine in Breast Cancer
| Combination Agent | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|
| Tipifarnib | Breast cancer cell lines; ErbB2 transgenic mice | Synergistic inhibition of cell growth and induction of apoptosis; significant tumor regression in vivo. | nih.gov, nih.gov |
| Trastuzumab | PTEN-deficient, ErbB2-overexpressing breast cancer cells and xenografts | Overcame trastuzumab resistance; inhibited tumor growth and induced apoptosis. | aacrjournals.org |
| Paclitaxel | Zfp217-overexpressing breast cancer models | Order-dependent synergism; Triciribine followed by paclitaxel inhibited tumor burden and increased survival. | nih.gov |
Pancreatic Cancer
Given the resistance of pancreatic cancer to many chemotherapeutic agents, combination therapies are a primary area of investigation. Abnormal activation of the protein kinase B (AKT) pathway is a known mechanism of chemoresistance to gemcitabine, a standard treatment for pancreatic cancer. nih.gov
Preclinical studies have tested the hypothesis that inhibiting AKT with Triciribine could enhance the anti-tumor activity of gemcitabine. nih.govaacrjournals.org In human pancreatic cancer cell lines, such as MiaPaCa-2, both gemcitabine and Triciribine individually inhibited cell growth in a dose-dependent manner. nih.gov When combined, Triciribine synergistically enhanced the cytotoxic activity of gemcitabine. nih.gov Computational analysis confirmed a synergistic effect, and the combination of non-apoptotic doses of each agent was able to significantly induce apoptosis. nih.gov These findings provide a rationale for using Triciribine to overcome AKT-mediated resistance to gemcitabine in pancreatic cancer. nih.govnih.gov
Table 2: Preclinical Synergism of Triciribine in Pancreatic Cancer
| Combination Agent | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|
| Gemcitabine | Human pancreatic cancer cell lines (MiaPaCa-2) | Synergistically enhanced cytotoxic activity; combination induced apoptosis at non-apoptotic individual doses. | nih.gov, aacrjournals.org |
Prostate Cancer
Aberrant signaling through the PI3K/Akt pathway is implicated in the progression of many human cancers, including prostate carcinomas. nih.gov A key challenge in treating advanced prostate cancer is its resistance to conventional therapies. Preclinical research has explored Triciribine's potential to sensitize prostate cancer cells to other targeted agents.
One study demonstrated that Triciribine inhibits Akt phosphorylation and activity in the PC-3 human prostate cancer cell line. nih.gov While Triciribine alone had limited effects on apoptosis, it significantly sensitized these cells to apoptosis induced by TNF-related apoptosis-inducing ligand (TRAIL). nih.gov This sensitization was dependent on the Akt phosphorylation status, as it was observed in prostate cancer cell lines with constitutively active Akt, such as PC-3 and LNCaP. nih.gov This combinatorial approach is considered promising for treating hormone-refractory prostate cancers, which are often resistant to traditional DNA-damaging anticancer drugs. nih.gov
Table 3: Preclinical Synergism of Triciribine in Prostate Cancer
| Combination Agent | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|
| TRAIL | Human prostate cancer cell lines (PC-3, LNCaP) | Sensitized cells with constitutively active Akt to TRAIL-induced apoptosis. | nih.gov |
Leukemia (T-ALL, Myeloid Leukemia)
In hematological malignancies, Triciribine has shown promise both as a single agent and in combination therapies. In T-cell acute lymphoblastic leukemia (T-ALL), where the PI3K/Akt signaling pathway is often aberrantly activated, Triciribine has been shown to cause cell cycle arrest and apoptosis. nih.govnih.gov
Preclinical studies in T-ALL cell lines demonstrated that Triciribine synergized with vincristine, a standard chemotherapeutic drug used in T-ALL treatment. nih.gov As mentioned previously, Triciribine also induced a protective autophagic response in these cells, and combining it with the autophagy inhibitor chloroquine increased apoptosis. nih.gov
In the context of myeloid leukemia, Triciribine has been identified as a novel inducer of myeloid cell differentiation. dntb.gov.uaresearchgate.net In acute promyelocytic leukemia (APL) and acute myeloid leukemia (AML) cell lines (NB4 and HL-60), Triciribine induced differentiation, an effect that was significantly enhanced by the addition of the p38 MAPK inhibitor PD169316. dntb.gov.uaresearchgate.net This combination efficiently induced morphological changes associated with differentiation and the expression of myelomonocytic markers. researchgate.net
Table 4: Preclinical Synergism of Triciribine in Leukemia
| Leukemia Type | Combination Agent | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| T-ALL | Vincristine | T-ALL cell lines | Synergistic anti-leukemic effects. | nih.gov |
| T-ALL | Chloroquine | T-ALL cell lines | Increased Triciribine-induced apoptosis by inhibiting protective autophagy. | nih.gov |
| Myeloid Leukemia | PD169316 (p38 MAPK inhibitor) | APL (NB4) and AML (HL-60) cell lines | Profoundly enhanced Triciribine-induced cell differentiation. | dntb.gov.ua, researchgate.net |
Multiple Myeloma
The PI3K/Akt pathway is a critical therapeutic target in multiple myeloma. Preclinical studies have evaluated Triciribine in combination with other agents to enhance anti-myeloma activity. medscape.comoncotarget.com
Similar to findings in breast cancer, the combination of Triciribine and the farnesyltransferase inhibitor tipifarnib demonstrated synergistic effects in inhibiting the proliferation of multiple myeloma cell lines (U266). nih.govnih.gov Another study highlighted that combining Triciribine with the glucocorticoid dexamethasone dramatically sensitizes multiple myeloma cells to apoptosis. researchgate.net This suggests that combining Triciribine with glucocorticoids could be a beneficial therapeutic strategy for multiple myeloma patients. researchgate.net
Table 5: Preclinical Synergism of Triciribine in Multiple Myeloma
| Combination Agent | Cancer Model | Key Findings | Reference(s) |
|---|---|---|---|
| Tipifarnib | Multiple myeloma cell lines (U266) | Synergistic inhibition of cell proliferation. | nih.gov, nih.gov |
| Dexamethasone | Multiple myeloma cells | Dramatically sensitized cells to apoptosis. | researchgate.net |
Neuroendocrine Tumors
The phosphatidylinositol-3-kinase (PI3K)-AKT signaling pathway is frequently upregulated in gastroenteropancreatic neuroendocrine tumors (GEP-NETs), where it facilitates tumor cell growth and survival. ebi.ac.ukscispace.comnih.gov The AKT inhibitor Triciribine has been evaluated in preclinical models of GEP-NETs, demonstrating potential both as a single agent and in combination therapies. nih.gov
In laboratory studies, Triciribine has shown significant anti-proliferative effects. For instance, treatment with Triciribine reduced the growth of insulinoma (CM) and gut neuroendocrine tumor (STC-1) cells by 59% and 65%, respectively. ebi.ac.ukscispace.comnih.gov However, its effectiveness appears to be influenced by the tumor's genetic profile; the carcinoid cell line BON, which has high expression of the tumor suppressor PTEN, did not respond to the drug. ebi.ac.ukscispace.comnih.gov This suggests that PTEN status could be a potential predictor of sensitivity to Triciribine in GEP-NETs. nih.gov
Research has explored combining Triciribine with conventional chemotherapies and other targeted agents, revealing synergistic anti-proliferative effects. ebi.ac.ukscispace.comnih.gov When combined with the chemotherapeutic agents doxorubicin or 5-fluorouracil (5-FU), Triciribine demonstrated at least moderately synergistic effects in inhibiting the growth of CM and STC-1 cells. researchgate.netresearchgate.net Furthermore, strongly synergistic outcomes were observed when Triciribine was paired with targeted drugs affecting other components of the PI3K-AKT pathway, such as the mTORC1 inhibitor everolimus (RAD-001) and the IGF-1R inhibitor NVP-AEW541. researchgate.net In another study, combining Triciribine with the Hsp90 inhibitor IPI-504 enhanced the antiproliferative effects in CM cells. researchgate.net
Mechanistically, Triciribine was found to dose-dependently decrease the phosphorylation of AKT at serine 473 and reduce levels of the cell cycle regulator cyclin D1 in responsive GEP-NET cells. scispace.com It also led to an accumulation of cells in the G0/G1 phase of the cell cycle and inhibited cell migration. scispace.comresearchgate.net In vivo evaluations using a chick chorioallantoic membrane assay confirmed the anti-neoplastic potency of Triciribine, showing a marked inhibition of GEP-NET tumor growth. scispace.comnih.gov
Table 1: Preclinical Combination Studies of Triciribine in Neuroendocrine Tumors
| NET Cell Line | Combination Agent | Key Findings | Reference |
|---|---|---|---|
| CM (Insulinoma), STC-1 (Gut NET) | Doxorubicin | Synergistically enhanced anti-proliferative effect. | researchgate.net |
| CM (Insulinoma), STC-1 (Gut NET) | 5-Fluorouracil (5-FU) | Moderately synergistic anti-proliferative effect. | researchgate.net |
| CM (Insulinoma), STC-1 (Gut NET) | Everolimus (RAD-001) | Strongly synergistic anti-proliferative effect. | researchgate.net |
| CM (Insulinoma), STC-1 (Gut NET) | NVP-AEW541 (IGF-1R Inhibitor) | Strongly synergistic in both cell lines. | researchgate.net |
| CM (Insulinoma) | IPI-504 (Hsp90 Inhibitor) | Enhanced antiproliferative effects. | researchgate.net |
Lung Cancer
In the context of lung cancer, particularly non-small cell lung cancer (NSCLC), combination strategies involving Triciribine have been investigated to overcome therapeutic resistance and enhance treatment efficacy. nih.govaacrjournals.org While single-agent activity of Triciribine in solid tumors has been modest in clinical trials, preclinical data support its use in combination with other targeted agents. nih.govnih.gov
One area of investigation involves combining Triciribine with farnesyltransferase inhibitors. A study demonstrated that Triciribine and the farnesyltransferase inhibitor tipifarnib have a synergistic effect in inhibiting the proliferation of various cancer cell lines, including the A-549 lung cancer line. nih.gov This combination was also effective at inducing apoptosis and was shown to be more potent at inhibiting the Akt/mTOR/S6 kinase pathway than either agent alone. nih.gov
A significant focus of research has been on overcoming resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), a common challenge in NSCLC treatment. aacrjournals.orgnih.gov Preclinical studies have combined Triciribine with the EGFR TKI erlotinib in a panel of EGFR TKI-resistant NSCLC cell lines. aacrjournals.org The combination synergistically reduced cell proliferation in lines with various resistance mechanisms, including EGFR T790M mutations, K-Ras mutations, and MET amplification. aacrjournals.org
In H1975 and H1650 cell lines, which are resistant to EGFR TKIs, the combination of Triciribine and erlotinib significantly increased apoptosis. aacrjournals.org This enhanced effect was linked to a more substantial decrease in the phosphorylation of key signaling proteins, including Akt, PRAS40, C-Raf, MEK, and ERK, compared to treatment with either drug alone. aacrjournals.org The critical role of AKT inhibition was confirmed when a constitutively active form of Akt negated the anti-proliferative and pro-apoptotic effects of the drug combination. aacrjournals.org
In vivo studies have supported these cellular findings. In a mouse xenograft model using H1975 cells, the combination of Triciribine and erlotinib inhibited tumor growth more effectively than either agent used as monotherapy. aacrjournals.org Furthermore, in a transgenic mouse model of EGFR-driven lung tumorigenesis (EGFR L858R/T790M), the combination therapy resulted in disease stabilization in approximately 80% of the mice. aacrjournals.org These findings suggest that combining Triciribine with EGFR TKIs is a promising strategy to overcome therapeutic resistance in NSCLC. aacrjournals.org
Table 2: Preclinical Combination Studies of Triciribine in Lung Cancer
| Cancer Type / Cell Line | Combination Agent | Mechanism of Action / Key Findings | Reference |
|---|---|---|---|
| Lung Cancer (A-549) | Tipifarnib (Farnesyltransferase Inhibitor) | Synergistic inhibition of cell proliferation; enhanced inhibition of the Akt/mTOR/S6 kinase pathway. | nih.gov |
| EGFR TKI-Resistant NSCLC (H1975, H1650) | Erlotinib (EGFR TKI) | Synergistically reduced proliferation and increased apoptosis; overcame resistance from T790M mutation, K-Ras mutation, and MET amplification. | aacrjournals.org |
| H1975 Xenograft (In vivo) | Erlotinib (EGFR TKI) | Greater inhibition of tumor growth compared to either drug alone. | aacrjournals.org |
| EGFR L858R/T790M Transgenic Model (In vivo) | Erlotinib (EGFR TKI) | Stabilized disease in approximately 80% of mice. | aacrjournals.org |
Translational Research and Clinical Development of Triciribine
Early Clinical Trials and Identified Limitations (1980s-1990s)
Initial clinical investigations of Triciribine, then primarily understood as a DNA synthesis inhibitor, were conducted in the 1980s and 1990s. These early-phase trials often yielded disappointing results, highlighting the limitations of a non-targeted approach.
A notable example includes a Phase II study in 14 patients with metastatic breast cancer who had received limited prior chemotherapy. This was followed by a Phase I trial in a similar patient population when the initial study showed neither significant response nor toxicity, suggesting the initial dose was too low. The subsequent Phase I trial explored higher doses but was ultimately closed. nih.gov
These early studies identified several key limitations:
Unacceptable Toxicity at Higher Doses: The Phase I dose-escalation trial in breast cancer patients revealed unacceptable toxic effects at doses of 35 mg/m² and above. nih.gov
Pharmacokinetic Challenges: Plasma pharmacology studies revealed erratic drug levels, which were thought to be related to enterohepatic circulation. Furthermore, postmortem studies showed that the drug could remain in the body for as long as 12 weeks after the last dose, indicating complex pharmacokinetics that were not fully understood at the time. nih.gov
These limitations underscored the need for a more refined understanding of Triciribine's mechanism of action to guide its clinical development. The discovery of its role as an inhibitor of Akt phosphorylation would later revitalize interest in the compound and lead to a new generation of clinical trials.
Modern Clinical Trials (2000s onwards)
With the recognition of Triciribine as a potent inhibitor of Akt activation, clinical research from the 2000s onwards adopted a more targeted strategy. Trials began to enroll patients whose tumors exhibited dysregulation of the PI3K/Akt signaling pathway, a common feature in many cancers. nih.govdovepress.com
A key modern study was a Phase I dose-escalation trial of Triciribine Phosphate (B84403) Monohydrate (TCN-PM) in adult patients with advanced solid tumors. nih.govaacrjournals.org A crucial eligibility criterion for this study was the presence of increased phosphorylated Akt (p-Akt) in the tumor tissue, as measured by immunohistochemistry (IHC). nih.govnih.gov This represented a significant shift towards a biomarker-driven approach.
Nineteen subjects were enrolled in the study, with thirteen receiving at least one cycle of therapy. The study's primary objective was met, and it was noted that TCN-PM could inhibit tumor p-Akt at tolerable doses. nih.govnih.gov While single-agent activity was not observed in this patient population, the findings supported the rationale for further investigation, particularly in combination with other signaling pathway inhibitors. nih.gov
Building on the foundation of Phase I studies, subsequent trials have explored Triciribine, often in combination with other agents, in specific cancer types known to harbor Akt pathway activation.
Breast Cancer: Preclinical studies identified Triciribine as a potential agent to overcome chemoresistance in breast cancer. nih.gov This led to the design of a Phase I/II clinical trial (NCT01697293) to evaluate Triciribine Phosphate in combination with paclitaxel (B517696) in patients with breast cancer and other solid tumors. nih.govmycancergenome.org The study aimed to determine the recommended Phase II dose of the combination and assess its efficacy. mycancergenome.org
Pancreatic Cancer: The PI3K/Akt pathway is frequently hyperactivated in pancreatic cancer and contributes to resistance to standard chemotherapies like gemcitabine (B846). iiarjournals.orgnih.gov Preclinical research demonstrated that Triciribine could synergistically enhance the cytotoxic activity of gemcitabine in pancreatic cancer cells. iiarjournals.orgnih.gov These findings provided a strong rationale for the clinical evaluation of this combination to overcome chemoresistance. iiarjournals.org
Advanced Hematological Malignancies: Akt is often constitutively hyperactivated in cancers like acute myeloid leukemia (AML) and is associated with poorer outcomes. nih.gov A Phase I/II study of TCN-PM was conducted in patients with advanced hematological malignancies. The therapy was found to be well-tolerated and demonstrated evidence of target engagement by reducing the phosphorylation of Akt and its downstream substrates. nih.gov These results supported further investigation of TCN-PM in patients with hematologic cancers characterized by high Akt levels. nih.gov
A central feature of modern Triciribine trials has been the use of pharmacodynamic biomarkers to confirm that the drug is hitting its intended target in patients. The most significant of these has been the measurement of phosphorylated Akt levels in tumor tissue.
In the Phase I study of TCN-PM in solid tumors, tumor biopsies were collected before treatment and during therapy to assess changes in p-Akt levels. nih.govnih.gov Modest decreases in tumor p-Akt were observed at the higher dose levels, providing preliminary evidence of the drug's on-target activity in a clinical setting. nih.govnih.gov Similarly, the study in advanced hematological malignancies showed reduced levels of phosphorylation of Akt and its substrate Bad, consistent with the inhibition of the survival pathway. nih.gov These pharmacodynamic studies have been crucial in validating the mechanism of action of Triciribine in patients and in guiding dose selection for later-phase trials.
| Modern Triciribine Clinical Trial Overview | |
| Trial Type | Phase I |
| Patient Population | Solid Tumors with Activated Akt |
| Key Finding | TCN-PM treatment showed preliminary evidence of inhibiting tumor p-Akt at tolerable doses. nih.govnih.gov |
| Trial Type | Phase I/II |
| Patient Population | Breast Cancer |
| Key Finding | Designed to test Triciribine in combination with paclitaxel. nih.govmycancergenome.org |
| Trial Type | Preclinical Rationale for Clinical Trial |
| Patient Population | Pancreatic Cancer |
| Key Finding | Triciribine synergistically enhances gemcitabine's activity, supporting clinical investigation. iiarjournals.orgnih.gov |
| Trial Type | Phase I/II |
| Patient Population | Advanced Hematological Malignancies |
| Key Finding | TCN-PM was well-tolerated and reduced phosphorylation of Akt and its substrates. nih.gov |
Biomarkers for Triciribine Response and Resistance
The clinical development of targeted therapies like Triciribine is critically dependent on the identification of biomarkers that can predict which patients are most likely to respond and which are likely to be resistant. For Triciribine, research has overwhelmingly focused on the activation state of its direct target, Akt.
The phosphorylation of Akt at specific residues (Thr308 and Ser473) is a hallmark of its activation. mdpi.com Consequently, high levels of phosphorylated Akt (p-Akt) in tumors have been investigated as the primary predictive biomarker for Triciribine.
The rationale is straightforward: tumors with high p-Akt levels are more likely to be "addicted" to Akt signaling for their growth and survival, making them theoretically more sensitive to an Akt inhibitor. semanticscholar.org This hypothesis formed the basis for patient selection in several modern clinical trials, where enrollment was restricted to patients whose tumors demonstrated elevated p-Akt by IHC. nih.govaacrjournals.org
While the presence of high p-Akt is a strong candidate for a predictive biomarker, its definitive validation remains a complex area of research. nih.govresearchgate.net Studies have shown that assessing p-Akt levels can identify patients who may benefit from Akt inhibitors. semanticscholar.org However, the intricate nature of the PI3K/Akt/mTOR pathway, with its numerous feedback loops and crosstalk with other signaling pathways, means that p-Akt levels alone may not always be sufficient to predict clinical outcomes. researchgate.net Despite these complexities, the measurement of p-Akt continues to be a cornerstone of translational research in the development of Triciribine and other Akt inhibitors, serving both as a patient selection tool and a key pharmacodynamic endpoint. nih.govresearchgate.net
PTEN Status as a Predictor of Sensitivity to Triciribine-Based Therapies
The tumor suppressor gene PTEN (Phosphatase and Tensin Homolog) is a critical negative regulator of the PI3K/AKT signaling pathway. Loss of PTEN function leads to hyperactivation of AKT, a key therapeutic target of triciribine. Consequently, PTEN status has been investigated as a potential biomarker to predict sensitivity to triciribine and other drugs targeting this pathway.
Preclinical data have suggested that PTEN aberrations could predict sensitivity to PI3K/mTOR pathway inhibitors. ascopost.com However, clinical findings indicate that PTEN status alone may be insufficient to predict response. In a study of 153 patients receiving various PI3K/mTOR inhibitors, there was no significant difference in partial response rates between patients with normal PTEN expression (6%) and those with negative or reduced PTEN expression (14%). ascopost.com This suggests that other molecular factors may be involved, as researchers also found that mutations in the MAPK pathway (KRAS, NRAS, BRAF) were more common in patients with altered PTEN function. ascopost.com
In the context of ErbB2/HER2-positive breast cancer, PTEN loss is associated with resistance to antibody-based therapies like trastuzumab. nih.gov Research using a mouse mammary cancer cell line (MT104T) characterized by PTEN deficiency and subsequent Akt hyperactivation demonstrated this resistance. nih.gov While these cells were resistant to anti-ErbB2/Neu antibody treatment, the addition of triciribine successfully overcame this resistance. The combination of triciribine with an ErbB2/Neu antibody significantly induced apoptosis and reduced both Akt and Erk activities in the PTEN-deficient cells. nih.gov These findings suggest that for certain cancer types, particularly those with defined resistance mechanisms, PTEN status can be a crucial indicator for the potential efficacy of adding triciribine to a treatment regimen. nih.gov
| Cell Line | Key Characteristics | Response to Anti-ErbB2/Neu Antibody | Response to Triciribine (TCN) Combination | Reference |
|---|---|---|---|---|
| MT104T | ErbB2/Neu-positive, PTEN-deficient | Resistant | Overcame resistance, induced apoptosis, reduced Akt/Erk activity | nih.gov |
ZNF217 Overexpression in Breast Cancer and Treatment Regimen Impact
The transcription factor ZNF217 (Zinc Finger Protein 217) is a candidate oncogene amplified in a significant percentage of human breast cancers, where its overexpression is correlated with poor prognosis, increased metastasis, and resistance to therapy. nih.govaacrjournals.org ZNF217 promotes the activation of survival pathways, including the PI3K/AKT pathway, making it a rational therapeutic target for AKT inhibitors like triciribine. nih.govmdpi.com
In silico screening identified triciribine as a compound that can inhibit the growth of cancer cells expressing high levels of ZNF217. nih.gov Subsequent in vivo studies confirmed that triciribine treatment can significantly reduce the tumor burden associated with ZNF217 overexpression. nih.govaacrjournals.org This has led to the proposition that ZNF217 could serve as a strong biomarker for triciribine treatment efficacy, providing a rationale for revisiting the drug in a clinical setting with a focus on personalized treatment for patients with ZNF217-overexpressing tumors. nih.gov
The effectiveness of triciribine-based therapy in this context is highly dependent on the treatment regimen, particularly the order of drug administration. nih.gov In preclinical mouse models of breast cancer with Zfp217 (the mouse homolog of ZNF217) overexpression, combination therapy was tested with triciribine and the microtubule inhibitor paclitaxel. nih.govresearchgate.net The results demonstrated that the sequence of administration was critical to the therapeutic outcome. nih.gov
| Treatment Regimen | Effect on Tumor Burden | Effect on Survival | Reference |
|---|---|---|---|
| Triciribine followed by Paclitaxel (TCN→PAC) | Inhibited | Increased | nih.gov |
| Paclitaxel followed by Triciribine (PAC→TCN) | Not improved | Not improved | nih.gov |
| Single Agent (Triciribine or Paclitaxel) | Not improved | Not improved | nih.gov |
The regimen of triciribine followed by paclitaxel (TCN→PAC) effectively inhibited tumor growth and improved survival in mice with tumors overexpressing Zfp217. nih.gov Conversely, administering the drugs in the reverse order (PAC→TCN) or as single agents did not yield the same therapeutic benefit. nih.gov This finding directly influenced the design of subsequent Phase I/II clinical trials investigating triciribine in combination with paclitaxel for metastatic breast cancer. researchgate.netmycancergenome.org
Investigation of Triciribine in Non-Oncological Academic Applications
Advanced Acute Lung Injury and Related Pathologies (e.g., Pulmonary Fibrosis, Pulmonary Hypertension)
Beyond oncology, triciribine has been investigated for its potential therapeutic effects in severe respiratory diseases. Research has shown that the drug may halt the progression of and potentially reverse tissue damage in pulmonary fibrosis and pulmonary hypertension. medindia.netsciencedaily.com Pulmonary fibrosis is characterized by scarring of lung tissue, while pulmonary hypertension involves high blood pressure in the lung's arteries. newindianexpress.comlungdiseasenews.com
The mechanism of action in this context is the inhibition of the protein kinase Akt1. newindianexpress.commdlinx.com The Akt1 pathway is implicated in the development of myofibroblasts, which are cells involved in wound healing. mdlinx.com However, when unregulated, these cells can lead to excessive scarring, fibrosis, and the loss of functional blood vessels in the lungs. mdlinx.com By inhibiting Akt1, triciribine targets a primary cause of disease onset and progression. medindia.netnewindianexpress.com
Studies using mouse models that mimic human pulmonary fibrosis and pulmonary hypertension have demonstrated the potential of triciribine. newindianexpress.commdlinx.com Key findings from this research include:
Disease Progression: Daily injections of triciribine for three weeks slowed the characteristic scarring and loss of lung vasculature in every mouse tested. medindia.netlungdiseasenews.com
Tissue Reversal: In some of the treated mice, damaged lung tissue began to return to a normal state. medindia.netnewindianexpress.com
Confirmation in Human Cells: Similar positive results were observed when the process was tested in human cells extracted from diseased lung tissue. newindianexpress.comlungdiseasenews.com
Genetic Validation: Genetically modified mice that lack the Akt1 pathway did not develop symptoms of the diseases, further implicating Akt1 as a primary driver. medindia.netnewindianexpress.com
These findings present the first direct evidence that Akt1 is a causative agent in the progression of pulmonary fibrosis and pulmonary hypertension, positioning triciribine as a promising candidate for further investigation for these fatal conditions. newindianexpress.commdlinx.com
Hypocholesterolemic Potential through Low-Density Lipoprotein (LDL) Uptake Modulation
Triciribine has been identified as a novel agent with the potential to lower cholesterol. nih.gov Its mechanism centers on the low-density lipoprotein receptor (LDLR), which is the primary mediator for removing LDL cholesterol from the bloodstream. researchgate.netsemanticscholar.org Enhancing LDLR expression is a key strategy for treating hypercholesterolemia. nih.gov
In cultured human hepatoma cells, triciribine was found to increase the stability of LDLR messenger RNA (mRNA). nih.govresearchgate.net This action prevents the rapid degradation of the mRNA, leading to increased production of LDLR protein, higher levels of the receptor on the cell surface, and consequently, greater uptake of LDL from the surrounding environment. nih.govnih.gov
The molecular mechanism behind this stabilization is intricate. The effect of triciribine on LDLR mRNA requires the activity of the extracellular signal-regulated kinase (ERK) pathway. nih.govsemanticscholar.org Further research indicates that triciribine utilizes this ERK signaling to modulate RNA-binding proteins. Specifically, it is suggested to increase the activity of the stabilizing protein Hu antigen R (HuR) and inhibit the destabilizing protein ZFP36L1. semanticscholar.org
| Effect | Mechanism | Reference |
|---|---|---|
| Increased LDLR Levels | Increases the stability of LDLR mRNA, leading to more protein expression. | nih.govresearchgate.netnih.gov |
| Enhanced LDL Uptake | Higher cell-surface LDLR levels lead to increased cellular uptake of LDL. | nih.gov |
| PCSK9 Regulation | Downregulates the expression of PCSK9 mRNA and reduces its protein secretion. | nih.govresearchgate.net |
| Interaction with Statins | Potentiates the effect of mevastatin (B1676542) on LDLR protein levels and activity. | nih.govresearchgate.net |
In addition to its effect on LDLR mRNA, triciribine has been shown to downregulate the expression of PCSK9, a protein that promotes the degradation of the LDLR protein. nih.govresearchgate.net This dual action of stabilizing LDLR mRNA and reducing a key degrader of the LDLR protein makes it a compelling candidate for cholesterol management. A pilot study in mice confirmed that a two-week treatment with triciribine significantly induced the hepatic expression of LDLR protein, supporting its potential as a hypocholesterolemic drug. nih.govresearchgate.net
Future Research Directions for Triciribine-Based Therapies
The diverse mechanisms of action of triciribine open several promising avenues for future research and clinical development. A primary focus will be leveraging biomarker-driven strategies to optimize its therapeutic application in oncology and explore its potential in non-oncological fields.
Future research directions include:
Biomarker-Guided Oncology Trials: A significant opportunity lies in designing clinical trials for breast cancer that use ZNF217 overexpression as a predictive biomarker for patient selection. nih.gov Previous trials did not incorporate this biomarker, and a targeted approach may reveal a significant therapeutic benefit in this specific patient population. nih.gov
Optimizing Combination Therapies: Further investigation into combination regimens is crucial. This includes refining the optimal sequence and timing of triciribine with chemotherapies like paclitaxel to maximize efficacy. nih.govresearchgate.net Additionally, exploring combinations with other targeted agents, such as trastuzumab in PTEN-deficient cancers, could overcome known resistance mechanisms. nih.gov
Development for Pulmonary Diseases: Before human trials can be considered for pulmonary fibrosis and pulmonary hypertension, further preclinical research is needed to identify the downstream effects of Akt1 inhibition to ensure a favorable safety profile. newindianexpress.com
Cardiovascular and Metabolic Applications: The potential of triciribine as a hypocholesterolemic agent warrants extensive further examination. nih.gov This includes more comprehensive animal studies and eventual clinical trials to evaluate its efficacy in lowering LDL cholesterol, both as a monotherapy and in combination with existing treatments like statins. researchgate.net
Expansion to Other Cancers: Given its mechanism as an AKT inhibitor, triciribine's efficacy could be explored in other tumor types characterized by dysregulation of the PI3K/AKT pathway.
Companion Diagnostic Development: To facilitate personalized medicine, the development of robust and reliable companion diagnostic tests to identify patients with biomarkers like ZNF217 overexpression will be essential for the successful clinical integration of triciribine. amegroups.org
Q & A
Basic Research Question
- In vitro : Typical concentrations range from 10 nM to 1 µM , with treatment durations of 24–72 hours depending on cell doubling time .
- In vivo : Mouse xenograft models often use 10–20 mg/kg administered intraperitoneally, 3–5 times weekly .
- Dose-response analysis : Use nonlinear regression models (e.g., log-inhibitor vs. response in GraphPad Prism) to calculate IC50 values. Ensure assays include triplicate technical replicates and biological repeats to account for plate-to-plate variability .
How can researchers reconcile conflicting data on Triciribine’s off-target effects in DNA synthesis inhibition versus Akt-specific activity?
Advanced Research Question
Conflicts may arise due to assay conditions (e.g., prolonged exposure leading to secondary effects) or cell-type-specific responses. To resolve this:
- Time-course experiments : Differentiate primary (Akt inhibition) and secondary (DNA synthesis) effects by varying treatment durations.
- Kinase profiling assays : Use platforms like KinomeScan to quantify off-target kinase inhibition at relevant concentrations .
- Genetic validation : Compare Triciribine’s effects in wild-type vs. Akt-knockout cells to isolate Akt-dependent phenotypes .
What statistical frameworks are most appropriate for analyzing Triciribine’s synergistic effects in combination therapies?
Advanced Research Question
- Chou-Talalay method : Calculate combination indices (CI) using CompuSyn software to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
- Bliss independence model : Assess whether the observed effect exceeds the expected effect of individual drugs.
- ANOVA with post-hoc tests : Compare monotherapy vs. combination groups, adjusting for multiple comparisons (e.g., Tukey’s HSD) .
How should researchers design experiments to evaluate Triciribine’s impact on tumor microenvironments in vivo?
Advanced Research Question
- Orthotopic models : Implant cancer cells into organ-specific sites (e.g., mammary fat pad for breast cancer) to mimic tumor-stroma interactions.
- Immune profiling : Use flow cytometry to quantify tumor-infiltrating lymphocytes (TILs) and cytokines (e.g., IL-6, TNF-α) post-treatment .
- Hypoxia markers : Stain tumors for HIF-1α to assess Triciribine’s penetration into hypoxic regions .
What criteria should guide the selection of preclinical models for studying Triciribine’s efficacy against Akt-overexpressing tumors?
Basic Research Question
- Genetic fidelity : Use models with clinically relevant Akt alterations (e.g., PTEN-null or PI3K-mutant tumors).
- Pharmacodynamic endpoints : Measure Akt phosphorylation in tumor biopsies 24 hours post-treatment to confirm target engagement.
- Ethical compliance : Follow NIH guidelines for tumor burden limits and humane endpoints in rodent studies .
How can researchers mitigate batch-to-batch variability in Triciribine’s activity due to compound stability issues?
Advanced Research Question
- Quality control : Perform HPLC purity checks (>95%) and store aliquots in desiccated, light-protected conditions at -80°C .
- Fresh preparation : Reconstitute Triciribine in DMSO immediately before use to prevent hydrolysis.
- Bioactivity validation : Include a reference cell line (e.g., Akt-overexpressing MCF-7) in each experiment as an internal control .
What methodologies are recommended for meta-analysis of Triciribine studies to resolve contradictions in reported IC50 values?
Advanced Research Question
- Data normalization : Standardize IC50 values using the same assay type (e.g., ATP-based viability vs. clonogenic survival).
- Covariate adjustment : Account for variables like cell confluency, serum concentration, and passage number in regression models.
- Public databases : Extract data from repositories like PubChem BioAssay or GDSC to increase sample size .
How should researchers structure a manuscript to highlight Triciribine’s novel contributions to Akt signaling research?
Basic Research Question
- Introduction : Clearly define gaps in Akt inhibition strategies and cite prior failures (e.g., toxicity of pan-Akt inhibitors).
- Results : Use subheadings to separate mechanistic studies (Akt phosphorylation) from phenotypic outcomes (apoptosis, tumor growth).
- Discussion : Contrast findings with earlier Akt inhibitors and propose translational implications (e.g., combinatorial regimens) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
